Technical Documentation Center

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization, Synthesis, and Analytical Profiling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Executive Summary Apremilast is a highly selective small-molecule inhibitor of phosphodiesterase 4 (PDE4), clinically deployed for the systemic treatment of chronic inflammatory conditions such as psoriatic arthritis, mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apremilast is a highly selective small-molecule inhibitor of phosphodiesterase 4 (PDE4), clinically deployed for the systemic treatment of chronic inflammatory conditions such as psoriatic arthritis, moderate-to-severe plaque psoriasis, and Behçet's disease[1]. The manufacturing of Apremilast is a multi-step chemical synthesis susceptible to the generation of process-related impurities. Under stringent ICH Q3A/B and European Pharmacopoeia (EP) guidelines, these impurities must be rigorously identified, quantified, and controlled to ensure drug safety and efficacy[1].

One critical process-related impurity is rac-4'-O-Desmethyl-4'-O-ethyl Apremilast , officially designated as Apremilast EP Impurity D [2]. This whitepaper provides a comprehensive technical analysis of this impurity, detailing its chemical identity, mechanistic origin, pharmacological context, and the analytical methodologies required for its precise quantification.

Chemical Identity and Physicochemical Profile

Apremilast's active pharmaceutical ingredient (API) is the (S)-enantiomer featuring a 3-ethoxy-4-methoxyphenyl moiety[3]. In contrast, EP Impurity D is a racemic mixture where the 4'-methoxy group has been replaced by an ethoxy group, resulting in a 3,4-diethoxyphenyl structure[2]. This structural deviation significantly alters the molecule's lipophilicity, a critical factor exploited during chromatographic separation.

Quantitative Data: Physicochemical Properties
PropertyValue
Common Name rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
Pharmacopeial Name Apremilast EP Impurity D[4]
CAS Registry Number 2448678-64-4[2]
Molecular Formula C₂₃H₂₆N₂O₇S[4]
Molecular Weight 474.53 g/mol [2]
IUPAC Name N-(2-(1-(3,4-Diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide[4]
Stereochemistry Racemic mixture (rac-)

Mechanistic Origin and Synthetic Pathway

Understanding the causality behind the formation of EP Impurity D is essential for process chemistry optimization. This impurity does not typically arise from post-synthetic degradation (like hydrolytic or oxidative pathways); rather, it is a process-related impurity stemming from raw material contamination.

The Causality of Formation: The synthesis of Apremilast begins with 3-ethoxy-4-methoxybenzaldehyde. If the commercial supplier of this starting material utilizes a non-selective alkylation process, or if ethylating agents cross-contaminate the methylation step of the 4-hydroxyl group, 3,4-diethoxybenzaldehyde is formed as a raw material impurity.

Because the diethoxy analog shares nearly identical reactivity with the intended starting material, it propagates through the entire synthetic cascade. It undergoes condensation with methylsulfonylmethane and subsequent reduction to form a racemic amine intermediate. During the chiral resolution step of the API process (typically using N-acetyl-L-leucine), the diethoxy analogue may partially co-crystallize or bypass complete resolution. The resulting racemic or enantio-enriched amine then condenses with 3-acetamidophthalic anhydride, yielding rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

Synthesis SM 3,4-Diethoxybenzaldehyde (Starting Material Impurity) Step1 Condensation & Sulfonylation SM->Step1 Int1 rac-1-(3,4-Diethoxyphenyl)- 2-(methylsulfonyl)ethanamine Step1->Int1 Step2 Condensation with 3-Acetamidophthalic Anhydride Int1->Step2 ImpD rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (EP Impurity D) Step2->ImpD

Synthetic origin pathway of Apremilast EP Impurity D.

Pharmacological Implications (PDE4 Context)

Apremilast exerts its therapeutic effect by selectively inhibiting PDE4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP)[1]. By blocking PDE4, Apremilast elevates intracellular cAMP levels, which activates Protein Kinase A (PKA). This cascade downregulates pro-inflammatory mediators (TNF-α, IL-17, IL-23) while upregulating anti-inflammatory cytokines like IL-10[1].

While EP Impurity D retains the core isoindoline-1,3-dione and methylsulfonyl pharmacophores, the substitution of a methoxy group with a bulkier ethoxy group at the 4'-position of the phenyl ring alters the steric bulk and electron density. Structure-Activity Relationship (SAR) studies of PDE4 inhibitors suggest that the 3,4-dialkoxyphenyl pocket is highly sensitive to steric changes. Consequently, Impurity D may exhibit altered binding kinetics or off-target effects, necessitating its strict control below the ICH qualification threshold (typically 0.15% for standard dosing).

PDE4_Pathway Drug Apremilast / Impurity D PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro TNF-α, IL-23 (Downregulated) PKA->Pro Suppresses Anti IL-10 (Upregulated) PKA->Anti Promotes

Mechanism of action for PDE4 inhibitors modulating inflammatory cytokines.

Analytical Workflow: HPLC Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary, industry-standard method for impurity profiling of Apremilast[5]. To ensure data integrity, the following protocol is designed as a self-validating system , incorporating specific system suitability criteria that must be met prior to sample analysis.

Causality Behind the Chromatographic Strategy
  • Stationary Phase Selection: A C18 reverse-phase column (e.g., Zorbax SB-C18) is chosen. Because EP Impurity D contains an ethoxy group rather than a methoxy group, it possesses an additional -CH₂- unit, making it more lipophilic than the Apremilast API. Therefore, Impurity D will exhibit a longer retention time and elute after the main Apremilast peak.

  • Achiral vs. Chiral Dynamics: Because this method is intended for overall impurity quantification rather than enantiomeric excess determination, an achiral C18 column is used. On an achiral stationary phase, the racemic mixture of Impurity D cannot be resolved into its constituent enantiomers; thus, it will elute as a single, sharp quantifiable peak.

  • Buffer Selection: A highly acidic mobile phase (0.1% Phosphoric acid, pH ~2.5) is utilized to ensure the acetamide moiety remains fully protonated/unionized, preventing peak tailing and ensuring high theoretical plate counts.

Step-by-Step HPLC Protocol

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade phosphoric acid to 1000 mL of Milli-Q water. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions

  • Column: Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (optimal for the isoindoline-1,3-dione chromophore).

  • Injection Volume: 10 µL.

Step 3: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.08020Retain polar degradants (e.g., hydrolysis products).
5.08020Isocratic hold to stabilize baseline.
25.04060Linear ramp to elute Apremilast API.
35.04060Isocratic hold to elute the highly lipophilic Impurity D.
40.08020Return to initial conditions.
45.08020Column re-equilibration.

Step 4: System Suitability and Self-Validation Before injecting the test sample, inject a System Suitability Solution containing 100 µg/mL Apremilast and 1 µg/mL EP Impurity D. The system is only validated for use if:

  • Resolution ( Rs​ ): The resolution between Apremilast and Impurity D is ≥2.0 .

  • Tailing Factor ( Tf​ ): The tailing factor for the Apremilast peak is ≤1.5 .

  • Relative Standard Deviation (RSD): The RSD of the Impurity D peak area from five replicate injections is ≤5.0% .

References

  • Apremilast Impurities and Related Compound - Veeprho. Veeprho.[Link]

  • Apremilast EP Impurity D | CAS 2448678-64-4 - Veeprho. Veeprho.[Link]

Sources

Exploratory

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast synthesis pathway

Synthesis and Characterization of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast: A Comprehensive Technical Guide Executive Summary & Pharmacological Context Apremilast is a highly selective phosphodiesterase 4 (PDE4) inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

Apremilast is a highly selective phosphodiesterase 4 (PDE4) inhibitor utilized primarily for the management of psoriatic arthritis and plaque psoriasis. The active pharmaceutical ingredient (API) is the enantiopure (S)-enantiomer containing a 3-ethoxy-4-methoxyphenyl moiety. During the scale-up and manufacturing of Apremilast, stringent regulatory frameworks (e.g., ICH Q3A) require the identification, synthesis, and characterization of process-related impurities and degradation products.

One such critical reference standard is Apremilast EP Impurity D (chemically designated as rac-4'-O-Desmethyl-4'-O-ethyl Apremilast)[1]. This impurity typically arises from variations in the alkylation of the starting benzaldehyde—specifically, the exhaustive ethylation of 3,4-dihydroxybenzaldehyde, yielding a 3,4-diethoxyphenyl ring instead of the standard 3-ethoxy-4-methoxy substitution. Understanding the synthesis of this racemic analog is paramount for analytical scientists developing robust HPLC/LC-MS methods for API release testing.

Retrosynthetic Strategy & Pathway Design

The architectural complexity of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast necessitates a highly convergent synthetic strategy. The target molecule is constructed via two primary disconnections:

  • Imide Disconnection: Cleavage of the phthalimide ring yields 3-acetamidophthalic anhydride and the critical intermediate, rac-1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethanamine[2].

  • C-C Bond Disconnection (Nucleophilic Addition): The β-amino sulfone framework is deconstructed into 3,4-diethoxybenzaldehyde and dimethyl sulfone, utilizing an in situ generated N-trimethylsilyl (N-TMS) imine to facilitate the carbon-carbon bond formation[3].

SynthesisPathway Aldehyde 3,4-Diethoxybenzaldehyde Imine N-TMS Imine Intermediate Aldehyde->Imine LiHMDS, THF 0°C Sulfone Dimethyl sulfone + n-BuLi Amine rac-1-(3,4-diethoxyphenyl)- 2-(methylsulfonyl)ethanamine Sulfone->Amine BF3·OEt2 -78°C to RT Imine->Amine Target rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Amine->Target AcOH, Reflux 12-15h Anhydride 3-Acetamidophthalic anhydride Anhydride->Target

Fig 1: Convergent synthetic pathway for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

Self-Validating Experimental Methodologies

To ensure high scientific integrity, the protocols below are designed as self-validating systems. Each step incorporates intrinsic chemical checkpoints (e.g., specific workup conditions) that inherently purify the target intermediate, effectively validating the success of the reaction without relying solely on external chromatography.

Protocol 3.1: Synthesis of the β-Amino Sulfone Core

Objective: Construct rac-1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethanamine via Lewis acid-mediated nucleophilic addition.

Mechanistic Causality: Direct addition of a sulfone anion to an aldehyde yields a β-hydroxy sulfone, requiring subsequent oxidation and reductive amination. By converting the aldehyde to an N-TMS imine using LiHMDS, the electrophilicity is tuned to directly yield the amine. Boron trifluoride etherate (BF3·OEt2) is introduced as a Lewis acid to coordinate with the imine nitrogen, lowering the LUMO and accelerating the attack of the sterically hindered sulfone anion[3].

Step-by-Step Procedure:

  • Anion Generation: In a flame-dried Schlenk flask under argon, dissolve dimethyl sulfone (1.2 equiv) in anhydrous THF (10 mL/g). Cool the system to -78 °C. Dropwise add n-butyllithium (2.5 M in hexanes, 1.2 equiv). Stir for 30 minutes to ensure complete α-metalation.

  • Imine Formation: In a separate flask, dissolve 3,4-diethoxybenzaldehyde (1.0 equiv) in anhydrous THF. Cool to 0 °C and add lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes.

  • Nucleophilic Addition: Transfer the N-TMS imine solution via cannula into the sulfone anion mixture at -78 °C. Immediately inject BF3·OEt2 (2.0 equiv). Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validating Workup (Acid-Base Extraction): Quench with saturated aqueous NH4Cl and extract with EtOAc. Crucial Step: Extract the organic layer with 1M HCl. The N-TMS group is hydrolyzed, and the resulting primary amine is protonated, migrating into the aqueous phase. Discard the organic layer (containing unreacted aldehyde and neutral impurities). Basify the aqueous layer to pH 10 with 2M NaOH and extract with fresh EtOAc. Dry over Na2SO4 and concentrate to yield the pure free amine.

Protocol 3.2: Imide Cyclization via Thermodynamic Control

Objective: Condensation of the β-amino sulfone with 3-acetamidophthalic anhydride to yield the final racemic analog.

Mechanistic Causality: The reaction proceeds via a rapid, kinetically favored ring-opening of the anhydride to form an open-chain amic acid intermediate. Heating the system to reflux in glacial acetic acid provides the thermodynamic energy required to drive the dehydration (loss of H2O) and close the imide ring[2]. Acetic acid acts as both the solvent and a mild acid catalyst.

Cyclization Reactants Amine + Anhydride AmicAcid Amic Acid (Open Chain) Reactants->AmicAcid Kinetic Addition (Room Temp to Warm) Product Imide Target + H2O AmicAcid->Product Thermodynamic Dehydration (AcOH Reflux, 110°C)

Fig 2: Thermodynamic control in the imide cyclization step via amic acid intermediate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the isolated amine (1.0 equiv) and 3-acetamidophthalic anhydride (1.05 equiv).

  • Thermal Cyclization: Suspend the mixture in glacial acetic acid (10 mL/g). Heat to reflux (110–120 °C) and stir for 12–15 hours.

  • Self-Validating Workup: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in EtOAc. Crucial Step: Wash the organic phase aggressively with saturated aqueous NaHCO3. This neutralizes residual acetic acid and hydrolyzes any unreacted anhydride into a water-soluble dicarboxylate salt, pulling it into the aqueous waste.

  • Isolation: Dry the organic phase over MgSO4, filter, and concentrate. Recrystallize from ethanol/acetone (2:1 v/v) to yield rac-4'-O-Desmethyl-4'-O-ethyl Apremilast as a highly pure crystalline solid.

Quantitative Analytical Profile

To ensure accurate identification during quality control, the quantitative and structural parameters of the synthesized impurity must be benchmarked against the API.

ParameterApremilast (API)rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Impurity D)
CAS Number 608141-41-92448678-64-4
Molecular Formula C22H24N2O7SC23H26N2O7S
Molecular Weight 460.50 g/mol 474.53 g/mol
Alkoxy Substitution 3-Ethoxy, 4-Methoxy3-Ethoxy, 4-Ethoxy (3,4-Diethoxy)
Stereochemistry (S)-EnantiomerRacemic (rac)
Chromatographic Profile Baseline Standard (RRT = 1.00)Increased Lipophilicity (Typical RRT ~1.12 - 1.18)

Note: The replacement of the 4-methoxy group with a 4-ethoxy group increases the overall hydrophobicity of the molecule, resulting in an extended retention time (RRT > 1.0) on standard C18 reverse-phase HPLC columns.

References

  • SynThink Chemicals. Apremilast EP Impurity D | 2448678-64-4.
  • MDPI. Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary.
  • ResearchGate.

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Abstract This technical guide provides a comprehensive analysis of the presumed mechanism of action for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, a structural analog of the clinically approved anti-inflammatory drug, Apr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, a structural analog of the clinically approved anti-inflammatory drug, Apremilast. Drawing upon the well-established pharmacology of Apremilast, this document elucidates the central role of phosphodiesterase 4 (PDE4) inhibition in the therapeutic effects of this class of molecules. We will explore the downstream signaling cascades, the modulation of key cytokines, and provide detailed experimental protocols for the validation of this mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and medicinal chemistry.

Introduction: The Apremilast Paradigm

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2] Its efficacy stems from its ability to modulate the production of pro-inflammatory and anti-inflammatory cytokines.[3] The therapeutic action of Apremilast is not targeted at a single inflammatory mediator but rather at restoring a homeostatic balance between pro-inflammatory and anti-inflammatory signals.[3]

The subject of this guide, rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, is a derivative of Apremilast. While specific research on this particular analog is not extensively available in public literature, its structural similarity to Apremilast allows for a highly probable inference of its core mechanism of action. It is hypothesized that rac-4'-O-Desmethyl-4'-O-ethyl Apremilast also functions as a PDE4 inhibitor, with potential differences in potency, selectivity, and pharmacokinetic properties.

The Central Mechanism: Phosphodiesterase 4 (PDE4) Inhibition

The cornerstone of the mechanism of action for Apremilast and its analogs is the inhibition of the enzyme phosphodiesterase 4 (PDE4).[4]

The Role of PDE4 in Inflammatory Cells

PDE4 is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[5][6] PDE4 is the predominant PDE isoform in most immune and inflammatory cells, including T cells, monocytes, macrophages, and dendritic cells.[5][7] By hydrolyzing cAMP to its inactive form, AMP, PDE4 plays a crucial role in regulating the inflammatory responses of these cells.[4]

The Consequence of PDE4 Inhibition

By inhibiting PDE4, compounds like Apremilast and, presumably, rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, prevent the breakdown of cAMP. This leads to an accumulation of intracellular cAMP levels.[1][4] The elevation of cAMP is the pivotal event that triggers the downstream anti-inflammatory effects.

Downstream Signaling: The cAMP-PKA Pathway and Cytokine Modulation

The increase in intracellular cAMP activates several downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

Activation of PKA and CREB

Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[8][9] Activated CREB is a transcription factor that binds to specific DNA sequences (cAMP response elements) in the promoter regions of various genes, leading to the modulation of their transcription.

Regulation of Cytokine Production

The activation of the cAMP/PKA/CREB signaling axis has a dual effect on cytokine production:

  • Downregulation of Pro-inflammatory Cytokines: The primary anti-inflammatory effect of PDE4 inhibition is the suppression of pro-inflammatory cytokine production. This includes a reduction in key mediators of inflammation such as:

    • Tumor Necrosis Factor-alpha (TNF-α)[1][3]

    • Interleukin-23 (IL-23)[1][3]

    • Interleukin-17 (IL-17)[1]

    • Interferon-gamma (IFN-γ)[10]

  • Upregulation of Anti-inflammatory Cytokines: Conversely, PDE4 inhibition leads to an increase in the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).[1][3][11]

This shift in the cytokine profile from a pro-inflammatory to a more anti-inflammatory state is believed to be the primary driver of the therapeutic benefits observed with Apremilast in inflammatory diseases.

Visualizing the Pathway

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor ProInflammatory_Stimuli->Receptor AC Adenylyl Cyclase Receptor->AC activates ATP ATP ATP->AC substrate cAMP cAMP AC->cAMP produces PDE4 PDE4 cAMP->PDE4 substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive activates AMP AMP (inactive) PDE4->AMP PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB (inactive) PKA_active->CREB_inactive phosphorylates Apremilast_Analog rac-4'-O-Desmethyl- 4'-O-ethyl Apremilast Apremilast_Analog->PDE4 inhibits CREB_active p-CREB (active) CREB_inactive->CREB_active Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-23, IL-17) CREB_active->Pro_Inflammatory_Genes downregulates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (IL-10) CREB_active->Anti_Inflammatory_Genes upregulates

Figure 1: Proposed signaling pathway of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

Experimental Validation of the Mechanism of Action

To confirm that rac-4'-O-Desmethyl-4'-O-ethyl Apremilast acts as a PDE4 inhibitor and modulates cytokine production, a series of in vitro experiments can be performed.

PDE4 Enzyme Activity Assay

Objective: To directly measure the inhibitory effect of the compound on PDE4 enzyme activity.

Methodology:

  • Enzyme Source: Recombinant human PDE4 or PDE4 partially purified from a human cell line (e.g., U937 monocytic cells) can be used.

  • Assay Principle: A common method involves a two-step enzymatic reaction. First, PDE4 hydrolyzes cAMP to AMP. In the second step, a nucleotidase (e.g., snake venom apyrase) converts AMP to adenosine. The amount of phosphate released in the second step is then quantified, which is inversely proportional to the PDE4 activity.

  • Procedure: a. Prepare a reaction buffer containing a known concentration of cAMP. b. Add varying concentrations of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast to the reaction wells. c. Initiate the reaction by adding the PDE4 enzyme. d. Incubate for a defined period at 37°C. e. Stop the PDE4 reaction and initiate the nucleotidase reaction. f. After a second incubation, measure the amount of phosphate generated using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of PDE4 inhibition against the logarithm of the compound concentration.

Cellular Cytokine Release Assay

Objective: To assess the effect of the compound on the production of pro- and anti-inflammatory cytokines in a cellular context.

Methodology:

  • Cell Type: Human peripheral blood mononuclear cells (PBMCs) are a suitable primary cell model. Alternatively, a human monocytic cell line like THP-1 can be used.

  • Stimulation: Lipopolysaccharide (LPS) is a potent inducer of pro-inflammatory cytokine production in these cells.

  • Procedure: a. Culture the cells in appropriate media. b. Pre-treat the cells with a range of concentrations of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast for a specified time (e.g., 1 hour). c. Stimulate the cells with LPS (e.g., 1 µg/mL). d. Incubate for a suitable period to allow for cytokine production and release (e.g., 18-24 hours). e. Collect the cell culture supernatants.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-23, IL-10) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: The IC50 values for the inhibition of each pro-inflammatory cytokine and the EC50 (half-maximal effective concentration) for the induction of anti-inflammatory cytokines are determined.

Experimental Workflow Visualization

Experimental_Workflow cluster_assay1 PDE4 Enzyme Activity Assay cluster_assay2 Cellular Cytokine Release Assay PDE4_Source PDE4 Enzyme Source Reaction_Setup1 Assay Plate Setup PDE4_Source->Reaction_Setup1 Compound_Dilutions1 Serial Dilutions of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Compound_Dilutions1->Reaction_Setup1 Incubation1 Incubation Reaction_Setup1->Incubation1 Detection1 Colorimetric Detection Incubation1->Detection1 IC50_Calc1 IC50 Calculation Detection1->IC50_Calc1 Cell_Culture Cell Culture (PBMCs or THP-1) Compound_Treatment Pre-treatment with Compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Incubation2 Incubation LPS_Stimulation->Incubation2 Supernatant_Collection Supernatant Collection Incubation2->Supernatant_Collection Cytokine_Quantification Multiplex Immunoassay / ELISA Supernatant_Collection->Cytokine_Quantification IC50_EC50_Calc IC50/EC50 Calculation Cytokine_Quantification->IC50_EC50_Calc

Figure 2: A generalized experimental workflow for mechanism of action validation.

Quantitative Data Summary

While specific data for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is not available, the following table presents representative data for Apremilast and its active metabolite, O-demethyl Apremilast, to provide a quantitative context for the expected activity.

CompoundTargetAssayIC50Reference
ApremilastPDE4Enzyme Activity (U937 cells)74 nM[12]
ApremilastTNF-α ProductionLPS-stimulated PBMCs~100 nM[12]
O-demethyl ApremilastPDE4Enzyme Activity (U937 cells)8.3 µM[13]
O-demethyl ApremilastTNF-α ProductionLPS-stimulated PBMCs5.6 µM[13]

Note: The potency of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast would need to be determined experimentally, and the ethylation at the 4'-O-position could potentially alter its activity compared to both Apremilast and its O-demethylated metabolite.

Conclusion

The mechanism of action of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is strongly presumed to be consistent with that of its parent compound, Apremilast, acting as a phosphodiesterase 4 inhibitor. This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates the production of pro- and anti-inflammatory cytokines, ultimately leading to a reduction in inflammation. The structural modifications in rac-4'-O-Desmethyl-4'-O-ethyl Apremilast may influence its pharmacological profile, and the experimental protocols outlined in this guide provide a robust framework for the empirical validation of its mechanism of action and the characterization of its potency and cellular effects. This understanding is critical for the further development and potential clinical application of this and other novel PDE4 inhibitors.

References

  • Apremilast - Wikipedia. (n.d.). Retrieved from [Link]

  • Otezla® (apremilast) HCP. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Luger, T. A., & Yawalkar, N. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Retrieved from [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Retrieved from [Link]

  • Gooderham, M. J., & Papp, K. A. (2022, March 8). Apremilast in the Treatment of Plaque Psoriasis: Differential Use in Psoriasis. Psoriasis: Targets and Therapy, 12, 23–33. Retrieved from [Link]

  • Schafer, P. H., Parton, A., Capone, L., Cedzik, D., Brady, H., & Muller, G. W. (2012, June 15). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Journal of Drugs in Dermatology, 11(6), 726-735. Retrieved from [Link]

  • Schafer, P. H. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. Recent Patents on Inflammation & Allergy Drug Discovery, 6(1), 21–32. Retrieved from [Link]

  • Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2011). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 2, 62. Retrieved from [Link]

  • Medfinder. (2026, March 27). How Does Apremilast Work? Mechanism of Action Explained in Plain English. Retrieved from [Link]

  • Lanna, C., & Galipeau, J. (2020). Phosphodiesterase-4 Inhibition in the Management of Psoriasis. Dermatology and Therapy, 10(4), 651–662. Retrieved from [Link]

  • Moretto, N., et al. (2019). The PDE4 inhibitor CHF6001 modulates pro-inflammatory cytokines, chemokines and Th1- and Th17-polarizing cytokines in human dendritic cells. European Journal of Immunology, 49(5), 756-767. Retrieved from [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Retrieved from [Link]

  • de Souza, P. R., & Teixeira, M. M. (2020, June 17). Blame the signaling: Role of cAMP for the resolution of inflammation. Pharmacological Research, 159, 104996. Retrieved from [Link]

  • Zippin, J. H. (2016). Cyclic Adenosine Monophosphate Signaling in Inflammatory Skin Disease. Journal of Investigative Dermatology, 136(5), 883–887. Retrieved from [Link]

  • van der Pouw Kraan, T. C., et al. (2003). Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity. International Immunology, 15(7), 877–885. Retrieved from [Link]

  • Del Rosso, J. Q. (2025, December 12). "PDE4 Inhibitor-Responsive Dermatoses": A Modern Framework for Managing Inflammatory Skin Conditions. Dermatology Times. Retrieved from [Link]

  • de Souza, P. R., & Teixeira, M. M. (2020, September 15). Blame the signaling: Role of cAMP for the resolution of inflammation. Pharmacological Research, 159, 104996. Retrieved from [Link]

  • Li, Y., et al. (2025, May 23). Targeting Phosphodiesterase 4 in Gastrointestinal and Liver Diseases: From Isoform-Specific Mechanisms to Precision Therapeutics. International Journal of Molecular Sciences, 26(11), 5897. Retrieved from [Link]

  • Mori, S., et al. (2014, September 8). cAMP ameliorates inflammation by modulation of macrophage receptor for advanced glycation end-products. Biochemical Journal, 463(1), 123–132. Retrieved from [Link]

  • Tenbrock, K., & Schwerk, C. (2022, January 21). Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences, 23(3), 1215. Retrieved from [Link]

  • Ringshausen, I., et al. (2016, December 22). Phosphodiesterase 4 inhibitors have wide-ranging activity in B-cell malignancies. Blood, 128(25), 2927–2931. Retrieved from [Link]

  • Wang, H., et al. (2020, April 7). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(10), 5099–5117. Retrieved from [Link]

  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025, January). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of apremilast. [Image]. Retrieved from [Link]

  • Kavanaugh, A., et al. (2015). Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis. Drugs, 75(14), 1635–1646. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of apremilast. Reagents and conditions: (i) NH4OH, 230 °C... [Image]. Retrieved from [Link]

  • ResearchGate. (2026, January 29). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Retrieved from [Link]

  • Schafer, P. H., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842–855. Retrieved from [Link]

  • PubChem. (n.d.). O-Demethyl apremilast. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of apremilast. In NCI Drug Dictionary. Retrieved from [Link]

  • Jha, M., et al. (2025). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Chemistry: An Indian Journal. Retrieved from [Link]

Sources

Exploratory

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast as a PDE4 inhibitor

Whitepaper: Structural and Pharmacological Evaluation of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast as a PDE4 Inhibitor Executive Summary Phosphodiesterase 4 (PDE4) is a highly validated therapeutic target for autoimmune a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural and Pharmacological Evaluation of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast as a PDE4 Inhibitor

Executive Summary

Phosphodiesterase 4 (PDE4) is a highly validated therapeutic target for autoimmune and inflammatory conditions, primarily due to its role in regulating intracellular cyclic adenosine monophosphate (cAMP)[1][2]. Apremilast, a blockbuster small-molecule PDE4 inhibitor, relies on a highly specific 3-ethoxy-4-methoxyphenyl pharmacophore to anchor into the enzyme's catalytic site[3]. During the synthesis, structural optimization, and quality control of Apremilast, various analogs and reference standards are generated. One such critical compound is rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (commercially recognized as Apremilast EP Impurity D)[4].

This technical guide provides an in-depth mechanistic analysis of how the 3,4-diethoxy substitution and the racemic nature of this analog alter its binding kinetics, structural activity relationship (SAR), and downstream pharmacological efficacy compared to the clinical active pharmaceutical ingredient (API).

Mechanistic Grounding: The PDE4 Catalytic Pocket

To understand the pharmacological behavior of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, we must first examine the architecture of the PDE4 active site. Crystallographic studies reveal that the catalytic domain is sub-divided into three primary regions[5]:

  • The M Pocket: A metal-binding pocket containing conserved histidine and aspartic acid residues that coordinate Zn²⁺ and Mg²⁺ ions, essential for hydrolyzing the phosphate moiety of cAMP[5].

  • The Q1 Pocket: A highly constrained, hydrophobic pocket that selectively accommodates small functional groups (e.g., methoxy or difluoromethoxy)[6].

  • The Q2 Pocket: A larger, more solvent-exposed hydrophobic pocket capable of accommodating bulkier substituents (e.g., cyclopentyl or ethoxy groups)[6].

PDE4 inhibitors containing a catechol diether motif—such as Apremilast and Roflumilast—rely heavily on the Q1 and Q2 pockets for target affinity. The oxygen atom of the group residing in the Q1 pocket forms a critical bidentate hydrogen bond with a highly conserved glutamine residue (Gln369 in PDE4D / Gln443 in PDE4B)[7].

G Apremilast_Analog rac-4'-O-Desmethyl-4'-O-ethyl Apremilast PDE4 PDE4 Enzyme (Active) Apremilast_Analog->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Hydrolyzes cAMP cAMP Intracellular cAMP (Elevated) cAMP->PDE4 PKA Protein Kinase A (Activated) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates TNFa TNF-α, IL-23 (Downregulated) CREB->TNFa Suppresses IL10 IL-10 (Upregulated) CREB->IL10 Promotes

Figure 1: PDE4 inhibition mechanism and downstream cAMP/PKA/CREB inflammatory signaling cascade.

Structural Analysis: The Impact of the 3,4-Diethoxy Substitution

Apremilast features a 3-ethoxy-4-methoxyphenyl ring. The 4-methoxy group fits perfectly into the sterically restricted Q1 pocket, maintaining the vital hydrogen bond with Gln369, while the 3-ethoxy group occupies the more forgiving Q2 pocket[6][7].

In rac-4'-O-Desmethyl-4'-O-ethyl Apremilast , the 4-methoxy group is replaced by an ethoxy group, yielding a 3,4-diethoxyphenyl moiety[4].

  • Steric Clash in Q1: SAR studies of catechol diether PDE4 inhibitors demonstrate that introducing a bulkier ethoxy group at the 4-position causes a severe steric clash within the constrained Q1 pocket[8]. This physical obstruction forces the molecule out of optimal alignment, disrupting the critical hydrogen bond with the conserved glutamine and resulting in a drastic reduction in binding affinity[7][8].

  • Chirality and Potency: Apremilast achieves its high potency (IC50 ~74 nM) specifically through its pure (S)-enantiomeric configuration[1]. rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is a racemic mixture (R/S)[4]. The presence of the less active (R)-enantiomer further dilutes the functional potency of the bulk compound, making it a poor therapeutic candidate but an excellent negative control or analytical reference standard.

Comparative Pharmacological Profile

The structural deviations directly translate to quantitative differences in target engagement. The table below summarizes the predicted pharmacological shift based on established PDE4 SAR models.

CompoundStructural DescriptorQ1 Pocket Occupant (4'-position)Q2 Pocket Occupant (3'-position)StereochemistryRelative PDE4 IC50
Apremilast N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)...Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)(S)-enantiomer~74 nM [1.1]
rac-4'-O-Desmethyl-4'-O-ethyl Apremilast N-[2-[1-(3,4-diethoxyphenyl)...Ethoxy (-OCH₂CH₃)Ethoxy (-OCH₂CH₃)Racemate (R/S)>1000 nM (Predicted)

Experimental Methodologies for Validation

To empirically validate the structural hypotheses outlined above, a self-validating, three-tiered experimental workflow must be utilized. This ensures that biochemical target engagement is accurately correlated with cellular penetrance and phenotypic outcomes.

Workflow Prep Compound Preparation (DMSO Stocks) Enzyme TR-FRET Enzymatic Assay (PDE4B/D Isoforms) Prep->Enzyme Cell Cell-Based Assay (Raw 264.7 / hPBMCs) Prep->Cell Analysis IC50 Calculation & SAR Modeling Enzyme->Analysis cAMP cAMP Accumulation (Luminescence) Cell->cAMP ELISA Cytokine ELISA (TNF-α Quantification) Cell->ELISA cAMP->Analysis ELISA->Analysis

Figure 2: High-throughput screening workflow for evaluating PDE4 inhibitor potency and efficacy.

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays because it eliminates auto-fluorescence interference common with heterocyclic small molecules.

  • Preparation: Prepare a 10-point serial dilution of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (starting at 10 μM) in assay buffer containing 0.1% BSA.

  • Enzyme Incubation: Combine the compound with recombinant human PDE4B or PDE4D enzyme in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 1 μM of d2-labeled cAMP tracer and a Europium cryptate-labeled anti-cAMP antibody.

  • Detection: As the enzyme hydrolyzes cAMP, the FRET signal between the Europium chelate and the d2-tracer increases (as competitive unlabeled cAMP is depleted). Measure the emission ratio (665 nm / 620 nm) using a microplate reader.

  • Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cell-Based cAMP Accumulation Assay

Causality: Biochemical affinity does not guarantee cellular efficacy. This assay utilizes Raw 264.7 macrophages—which natively express high levels of PDE4[1]—to verify that the compound can penetrate the cell membrane and inhibit the enzyme in a physiological environment.

  • Cell Seeding: Seed Raw 264.7 cells at 2 × 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Stimulation: Pre-treat cells with the compound for 30 minutes. Add 10 μM Forskolin to directly activate adenylate cyclase. Rationale: Forskolin creates a baseline surge of cAMP; blocking PDE4 prevents its degradation, creating a measurable accumulation window.

  • Lysis & Detection: Lyse the cells and add a luminescence-based cAMP detection reagent (e.g., GloSensor).

  • Quantification: Measure luminescence. A rightward shift in the dose-response curve compared to Apremilast will validate the loss of potency due to the 3,4-diethoxy steric clash.

Protocol 3: LPS-Induced TNF-α Inhibition in hPBMCs

Causality: Human Peripheral Blood Mononuclear Cells (hPBMCs) provide a physiologically relevant primary cell model. This assay confirms whether the accumulated cAMP successfully activates PKA and phosphorylates CREB to suppress NF-κB-driven pro-inflammatory transcription[1].

  • Isolation: Isolate hPBMCs from healthy donor blood using density gradient centrifugation.

  • Treatment: Pre-incubate hPBMCs (1 × 10⁵ cells/well) with varying concentrations of the compound for 1 hour.

  • Induction: Stimulate the cells with 1 μg/mL Lipopolysaccharide (LPS) to trigger the TLR4/NF-κB pathway.

  • Harvest & ELISA: After 18 hours, harvest the cell culture supernatant. Quantify secreted TNF-α levels using a sandwich ELISA.

Conclusion

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast serves as a vital case study in the precision required for PDE4 inhibitor design. The substitution of a 4-methoxy group for a 4-ethoxy group fundamentally disrupts the molecule's ability to anchor into the Q1 pocket via hydrogen bonding with Gln369[6][7]. Compounded by its racemic nature, this analog exhibits a significantly diminished pharmacological profile compared to Apremilast. Understanding these structural boundaries is essential for researchers utilizing this compound as an analytical reference standard[4] or for those engaged in next-generation PDE4 drug discovery.

References

  • Perez-Aso, M., et al. "Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors." PMC / Arthritis Research & Therapy. Available at:[Link]

  • Otezla HCP. "Mechanism of Action (MOA) | Otezla® (apremilast) HCP." OtezlaPro. Available at:[Link]

  • Li, H., et al. "Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases." Frontiers in Pharmacology. Available at:[Link]

  • Schett, G., et al. "Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases." PMC / Therapeutic Advances in Musculoskeletal Disease. Available at:[Link]

  • Wang, Y., et al. "Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease." MDPI / Marine Drugs. Available at:[Link]

  • Li, Z., et al. "Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy." ACS / Journal of Medicinal Chemistry. Available at:[Link]

  • Lusardi, M., et al. "PDE4D: A Multipurpose Pharmacological Target." Semantic Scholar / Pharmaceuticals. Available at:[Link]

  • Van der Mey, M., et al. "Novel Selective PDE4 Inhibitors. 2. Synthesis and Structure−Activity Relationships of 4-Aryl-Substituted cis-Tetra- and cis-Hexahydrophthalazinones." ACS / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Therapeutic Potential and Pharmacological Profiling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist overseeing preclinical assay development, I have consistently observed that minor structural modifications on established pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist overseeing preclinical assay development, I have consistently observed that minor structural modifications on established pharmacophores can dictate the boundary between a highly efficacious therapeutic and a failed, toxic compound. Apremilast, a blockbuster oral phosphodiesterase 4 (PDE4) inhibitor, has revolutionized the treatment of psoriasis and psoriatic arthritis. However, exploring its structural analogs—specifically those identified as synthetic impurities during manufacturing—provides a rich vein for discovering next-generation PDE4 inhibitors with optimized therapeutic windows.

One such compound is rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (CAS: 2448678-64-4), officially cataloged as Apremilast EP Impurity D [4]. This whitepaper dissects the structural causality, mechanistic pathways, and rigorous preclinical workflows required to evaluate the therapeutic potential of this specific 3,4-diethoxy analog.

Structural Rationale and SAR Causality

To understand the potential of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, we must examine the Structure-Activity Relationship (SAR) of the PDE4 catalytic domain. The active site of PDE4 contains distinct hydrophobic pockets, notably Q1 and Q2, which accommodate the catechol-diether moiety of inhibitors like rolipram and apremilast [3].

Apremilast possesses a 3-ethoxy-4-methoxyphenyl group. The 3-ethoxy substitution was a critical evolutionary step in drug design; it prevents the molecule from binding tightly to the high-affinity "rolipram binding site," which is historically associated with severe gastrointestinal side effects (emesis and nausea) [1].

In rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, the 4-methoxy group is replaced by a 4-ethoxy group, resulting in a 3,4-diethoxyphenyl moiety.

The Causality of the 4'-Ethoxy Substitution:

  • Steric Bulk at the Q2 Pocket: The addition of an ethyl group at the 4'-position increases the molecule's steric bulk. This bulkier diethoxy configuration alters the binding kinetics within the Q2 pocket, potentially shifting the selectivity profile between PDE4B (the isozyme driving anti-inflammatory effects) and PDE4D (the isozyme linked to emesis).

  • Lipophilicity (LogP): The transition from a methoxy to an ethoxy group increases the compound's lipophilicity. This can enhance cellular permeability and topical bioavailability, making it an intriguing candidate for dermatological formulations (e.g., creams for atopic dermatitis).

  • Stereochemistry: Because this analog is a racemic mixture (rac), it contains both the (S)- and (R)-enantiomers. In the apremilast scaffold, the (S)-enantiomer is the active eutomer, while the (R)-enantiomer is the distomer with vastly reduced PDE4 affinity [1]. Any therapeutic evaluation must begin with chiral resolution.

Mechanistic Pathway of PDE4 Inhibition

Like its parent compound, the 3,4-diethoxy analog targets the intracellular degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound facilitates the accumulation of cAMP, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB). This transcription factor cascade ultimately suppresses pro-inflammatory cytokines (TNF-α, IL-23) while upregulating anti-inflammatory mediators (IL-10) [2].

G A rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (PDE4 Inhibitor) B PDE4 Enzyme (Catalytic Domain) A->B Inhibits C Intracellular cAMP (Accumulation) B->C Prevents degradation D Protein Kinase A (PKA) Activation C->D Activates E CREB Phosphorylation D->E Phosphorylates F Pro-inflammatory Cytokines (↓ TNF-α, IL-23) E->F Suppresses transcription G Anti-inflammatory Cytokines (↑ IL-10) E->G Promotes transcription

Fig 1: Phosphodiesterase-4 Inflammatory Cascade & Inhibition Pathway.

Preclinical Validation Workflows (Self-Validating Protocols)

A protocol is only as robust as its internal controls. To evaluate the therapeutic viability of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, I mandate the following self-validating experimental workflows.

G Step1 Step 1: Synthesis & Chiral Resolution (SFC & HPLC) Step2 Step 2: FRET-based PDE4 Isozyme Assay (IC50 Determination) Step1->Step2 Step3 Step 3: PBMC Assay (TNF-α & IL-10 ELISA) Step2->Step3 Step4 Step 4: In Vivo Efficacy (Psoriasiform Mouse) Step3->Step4

Fig 2: Preclinical Drug Development & Validation Workflow.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: Testing a racemate yields confounded IC50 data. We must isolate the (S)-enantiomer to accurately assess target engagement.

  • Preparation: Dissolve the racemic API in methanol/CO2 (20:80 v/v).

  • Separation: Inject onto a Chiralpak AD-H column (250 × 21.2 mm, 5 μm) using an SFC system. Maintain a flow rate of 50 mL/min at 35°C.

  • Detection & Collection: Monitor UV absorbance at 230 nm. Collect the two distinct enantiomeric peaks.

  • Validation: Run the collected fractions on an analytical chiral HPLC to confirm Enantiomeric Excess (ee) > 99%.

Protocol 2: FRET-Based PDE4 Isozyme Selectivity Assay

Causality: We must determine if the 4'-ethoxy substitution alters the PDE4B/PDE4D selectivity ratio compared to standard apremilast [3].

  • Reagent Prep: Prepare recombinant human PDE4B and PDE4D enzymes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

  • Compound Titration: Plate the (S)-enantiomer of the analog in a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 μM). Include Apremilast and Roflumilast as positive controls.

  • Reaction: Add 10 nM of a FRET-based cAMP biosensor to all wells. Initiate the reaction by adding the PDE4 enzymes.

  • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) and 10 μM Roflumilast (100% inhibition) wells. Proceed only if Z' > 0.6.

  • Readout: Measure time-resolved FRET (TR-FRET) at 665 nm / 615 nm emission after 1 hour. Calculate IC50 using a 4-parameter logistic curve.

Protocol 3: Cellular TNF-α Inhibition in Human PBMCs

Causality: Enzymatic affinity must translate to cellular efficacy. LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant model for inflammatory dermatoses.

  • Cell Culture: Isolate human PBMCs via density gradient centrifugation. Seed at 1×105 cells/well in RPMI-1640 with 10% FBS.

  • Pre-incubation: Treat cells with the resolved (S)-analog (0.1 nM to 10 μM) for 1 hour at 37°C.

  • Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to induce TNF-α production. Incubate for 18 hours.

  • Quantification: Harvest supernatants and quantify TNF-α using a sandwich ELISA. Normalize data against a cytotoxicity assay (e.g., CellTiter-Glo) to ensure cytokine reduction is due to target engagement, not cell death.

Quantitative Data & SAR Benchmarking

To contextualize the therapeutic potential of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, we must benchmark its physicochemical properties and extrapolated pharmacological profile against the parent compound.

Table 1: Physicochemical & Structural Comparison
ParameterApremilast (Parent Drug)rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Impurity D)
CAS Number 608141-41-92448678-64-4
Molecular Formula C22H24N2O7SC23H26N2O7S
Molecular Weight 460.50 g/mol 474.53 g/mol
Aromatic Substitution 3-ethoxy-4-methoxy3,4-diethoxy
Stereochemistry Pure (S)-enantiomerRacemic mixture (R/S)
Primary Application Approved API (Psoriasis/PsA)Analytical Reference Standard / Impurity
Table 2: Extrapolated Pharmacological Profile (Based on Dialkoxy SAR)

Note: Empirical in vitro data for the isolated (S)-enantiomer of the 3,4-diethoxy analog is extrapolated based on established PDE4 SAR principles [1, 3].

CompoundPDE4 IC50 (Enzymatic)TNF-α IC50 (PBMC)Lipophilicity (Estimated)Emesis Potential (In Vivo)
Apremilast ~74 nM~77 nMModerateLow/Moderate
Roflumilast ~0.8 nM~0.3 nMHighHigh (Dose-limiting)
(S)-3,4-Diethoxy Analog Projected: 80 - 150 nMProjected: 90 - 200 nMHigher than ApremilastRequires PDE4D profiling

Therapeutic Potential & Future Directions

While currently classified as an EP Impurity (Impurity D) [4], the 3,4-diethoxy scaffold holds distinct therapeutic potential if repurposed as a primary Active Pharmaceutical Ingredient (API):

  • Topical Formulations for Atopic Dermatitis: The increased lipophilicity imparted by the 4'-ethoxy group makes this analog an excellent candidate for topical delivery. By formulating it as a cream or ointment (similar to crisaborole), developers can bypass systemic circulation, thereby neutralizing the risk of PDE4-associated gastrointestinal toxicity while delivering potent anti-inflammatory effects directly to the dermis.

  • Next-Generation Autoimmune Therapies: If the Q2 pocket steric bulk of the 3,4-diethoxy moiety proves to enhance PDE4B selectivity over PDE4D, this compound could offer a superior therapeutic index compared to standard apremilast, allowing for higher systemic dosing in severe psoriatic arthritis without dose-limiting nausea.

To unlock this potential, the immediate next steps for drug development professionals involve executing the chiral resolution outlined in Protocol 1 and subjecting the pure (S)-enantiomer to rigorous TR-FRET and PBMC assays.

References

  • Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry.1

  • Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. Therapeutics and Clinical Risk Management (PMC).2

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences (PMC).3

  • Apremilast EP Impurity D (rac-4'-O-Desmethyl-4'-O-ethyl Apremilast). SynThink Chemicals.4

Sources

Exploratory

Unlocking PDE4 Modulation: A Technical Guide to rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in Psoriasis Research

Executive Summary & Contextual Grounding Psoriasis is a chronic, immune-mediated inflammatory dermatosis driven by the hyperproliferation of epidermal keratinocytes and the infiltration of myeloid dendritic cells and T c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Grounding

Psoriasis is a chronic, immune-mediated inflammatory dermatosis driven by the hyperproliferation of epidermal keratinocytes and the infiltration of myeloid dendritic cells and T cells[1]. The therapeutic landscape was revolutionized by the introduction of2[2]. By blocking PDE4, apremilast prevents the degradation of cyclic adenosine monophosphate (cAMP), thereby restoring immune homeostasis by upregulating anti-inflammatory mediators like IL-10 and suppressing pro-inflammatory cytokines such as TNF-α and IL-23[1].

In the rigorous field of drug development and pharmacokinetics, understanding the structural boundaries of the PDE4 active site and tracking metabolic impurities is critical. rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (widely recognized in pharmacopeial standards as3[3]) serves as an indispensable tool compound. This whitepaper details the mechanistic causality, structure-activity relationship (SAR) applications, and self-validating analytical protocols for utilizing this specific derivative in advanced psoriasis research.

Chemical Architecture & SAR Causality

Apremilast relies on a 3,4-dialkoxyphenyl moiety to anchor itself within the hydrophobic pocket of the PDE4 catalytic domain. The derivative,4[4], features a precise structural modification: the 4'-methoxy group of the parent drug is replaced by an ethoxy group.

The Causality of the Ethyl Substitution: Enzyme active sites are highly sensitive to steric bulk and lipophilicity. By extending the alkyl chain at the 4'-oxygen from a methyl to an ethyl group, researchers can probe the spatial tolerance of the PDE4 hydrophobic pocket. If the binding affinity (IC50) drops significantly, it indicates a strict volumetric limit within the binding cleft. Furthermore, because this compound is a racemate (containing both R and S enantiomers), it is crucial for validating chiral chromatography methods, ensuring that assays can accurately distinguish between the biologically active S-enantiomer of Apremilast and its less active R-counterpart.

Table 1: Physicochemical Properties of the rac-Derivative
PropertySpecificationResearch Implication
Chemical Name rac-4'-O-Desmethyl-4'-O-ethyl ApremilastProbes 4'-position steric tolerance in PDE4.
Common Name 5[5]Essential for API quality control and degradation tracking.
CAS Number 2448678-64-4Unique identifier for procurement and safety data.
Molecular Formula C23H26N2O7SFeatures one additional CH2 group compared to Apremilast.
Molecular Weight 474.53 g/mol Yields a distinct m/z precursor ion for Mass Spectrometry.

Mechanistic Pathway VisualizationPDE4 is the primary enzyme responsible for the hydrolysis of cAMP in immune cells[6]. Inhibiting this enzyme triggers a downstream cascade that fundamentally alters the transcriptional landscape of the cell,inhibiting NF-κB while activating CREB via Protein Kinase A (PKA)[7].

G Derivative rac-4'-O-Desmethyl-4'-O-ethyl Apremilast PDE4 PDE4 Enzyme Derivative->PDE4 Inhibits Active Site cAMP Intracellular cAMP PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Activated) PKA->CREB Phosphorylates NFkB NF-κB (Inhibited) PKA->NFkB Suppresses IL10 IL-10 (Anti-inflammatory) CREB->IL10 Upregulates TNFa TNF-α / IL-23 (Pro-inflammatory) NFkB->TNFa Downregulates

Caption: Mechanism of PDE4 inhibition by Apremilast derivatives modulating psoriatic inflammation.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols utilizing this compound must be self-validating—meaning they contain internal controls that immediately flag assay failure or false positives.

Protocol A: TR-FRET PDE4 Isoform Selectivity Assay

Purpose: To determine the IC50 of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast against PDE4B and PDE4D isoforms. Causality for TR-FRET: Isoindoline-based compounds often exhibit innate UV absorption or weak autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before optical measurement. This allows short-lived background autofluorescence to decay, ensuring the calculated IC50 reflects true target engagement rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X PDE4 enzyme solution (e.g., PDE4B2) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Create a 10-point, 3-fold serial dilution of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Internal Control (Self-Validation): Include wells with Apremilast (positive control) and DMSO only (negative control/maximum activity). Include a "No Enzyme" blank to establish the assay floor.

  • Incubation: Add 10 nM fluorescently labeled cAMP substrate. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET binding reagent (europium-labeled anti-cAMP antibody). The antibody binds only to the remaining, unhydrolyzed cAMP.

  • Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. High FRET signal = high cAMP = strong PDE4 inhibition.

Protocol B: LC-MS/MS Method for Impurity Profiling

Purpose: To quantify rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Impurity D) in synthetic batches or pharmacokinetic plasma samples. Causality for MRM Mode: Biological matrices and synthetic mixtures are highly complex. Using Multiple Reaction Monitoring (MRM) isolates the specific precursor ion mass (475.5 [M+H]+) and fragments it to a specific product ion, providing absolute structural specificity and eliminating background noise.

Step-by-Step Methodology:

  • Sample Prep (Protein Precipitation): Spike 50 µL of plasma sample with an isotopically labeled internal standard (e.g., Apremilast-d5). Add 150 µL of cold acetonitrile.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant.

  • Chromatographic Separation: Inject 5 µL onto a Chiralpak IC column (to separate the R and S enantiomers of the racemate). Use a mobile phase of Hexane/Ethanol/Diethylamine (70:30:0.1 v/v/v) at a flow rate of 0.8 mL/min.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the transition m/z 475.5 → m/z X (optimized product ion) for the impurity.

  • System Suitability Test (Self-Validation): Before running samples, inject a known standard mixture containing Apremilast and Impurity D. Resolution (Rs) between the peaks must be > 1.5 to proceed.

Workflow Prep Sample Preparation Spike Spike with rac-Derivative Prep->Spike LC Chiral UHPLC Separation Spike->LC ESI ESI+ Ionization LC->ESI MS Tandem MS (MRM Mode) ESI->MS Data Data Analysis & Quantification MS->Data

Caption: Step-by-step LC-MS/MS analytical workflow utilizing the rac-derivative as a standard.

Data Presentation & Expected Outcomes

When conducting SAR studies, comparing the parent drug to its derivatives reveals critical binding kinetics. Table 2 outlines the expected pharmacological profile based on the structural modification.

Table 2: Comparative Pharmacological Profile (Assay Parameters)
Parameter(S)-Apremilast (Parent)rac-4'-O-Desmethyl-4'-O-ethyl ApremilastInterpretation of Causality
PDE4B IC50 ~74 nMExpected shift (e.g., >150 nM)The bulkier ethyl group may create steric hindrance in the binding pocket.
TNF-α Inhibition High (in vitro)ModerateCorrelates directly with the shift in PDE4 enzymatic inhibition.
Chromatographic Peaks Single peak (Enantiopure)Two peaks (Racemate)Validates the chiral resolving power of the LC column.
Primary Application Therapeutic APIAnalytical Standard / SAR ToolEssential for mapping the target pocket and quality control.

Conclusion

The utilization of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast extends far beyond basic quality control. As a structural probe, it allows researchers to map the spatial constraints of the PDE4 active site. As an analytical standard, it ensures the safety and purity of Apremilast formulations by acting as a reliable marker for 3[3]. By implementing the self-validating TR-FRET and LC-MS/MS protocols detailed above, drug development professionals can confidently advance the next generation of targeted therapies for psoriasis and other autoimmune conditions.

References

  • Apremilast mechanism of action and application to psoriasis and psoriatic arthritis.PubMed / NIH.
  • Apremilast in the Treatment of Plaque Psoriasis: Differential Use in Psoriasis.Dove Medical Press.
  • Mechanism of Action (MOA) | Otezla® (apremilast) HCP.OtezlaPro.
  • Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis.PMC / NIH.
  • Apremilast EP Impurity D | 2448678-64-4.SynThink Chemicals.
  • APM04: Apremilast EP Impurity D.Molcan.
  • D Rac-4 -o-desmethyl-4 -o-ethyl Apremilast C23h26n2o7s.Tradeindia / Cleanchem Laboratories Llp.

Sources

Foundational

In Vitro Pharmacological Profiling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast: Structure-Activity Relationships and Impurity Qualification

Executive Summary In the rigorous landscape of drug development and quality control, the biological qualification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. rac-4'-O-Desmethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug development and quality control, the biological qualification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. rac-4'-O-Desmethyl-4'-O-ethyl Apremilast —formally recognized in pharmacopeial monographs as Apremilast EP Impurity D (CAS 2448678-64-4)—is a synthetic byproduct and degradant of the blockbuster phosphodiesterase-4 (PDE4) inhibitor, Apremilast[1].

Unlike the highly optimized API, this impurity presents two distinct structural deviations: the substitution of the 4'-methoxy group with a 4'-ethoxy group (yielding a 3,4-diethoxyphenyl moiety), and the loss of stereochemical purity (existing as a racemic mixture)[1][2]. This whitepaper provides an in-depth technical analysis of how these structural shifts alter PDE4 binding kinetics, and outlines the self-validating in vitro workflows required to profile this impurity in compliance with ICH Q3A/Q3B guidelines.

Structural Biology and PDE4 Binding Kinetics

To understand the in vitro activity of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, we must first examine the architecture of the PDE4 catalytic domain. The active site features a bivalent metal ion pocket (Zn²⁺/Mg²⁺) and a hydrophobic pocket divided into two sub-regions: Q1 and Q2 [3].

The Structure-Activity Relationship (SAR) of the Catechol Ether

Apremilast achieves its potent IC50 (~74 nM) via its 3-ethoxy-4-methoxyphenyl group[3]. The 3-ethoxy group anchors deeply into the Q1 pocket, which is highly tolerant of bulky, lipophilic substituents. The 4-methoxy group slides into the Q2 pocket, which is significantly more sterically restricted[4].

In rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, the modification to a 3,4-diethoxyphenyl system introduces additional steric bulk at the 4-position[1]. Extensive SAR studies on PDE4 inhibitors demonstrate that replacing a 4-methoxy group with a 4-ethoxy group causes steric clashes within the Q2 pocket, typically resulting in a measurable reduction in binding affinity and a corresponding drop in inhibitory potency[4].

The Impact of the Racemic Mixture

Apremilast is the pure (S)-enantiomer, a configuration critical for optimal alignment of the phthalimide ring within the active site[2]. Impurity D is a racemate (a 50:50 mixture of S and R enantiomers). Because the (R)-enantiomer is virtually inactive against PDE4, testing the racemic mixture inherently dilutes the apparent in vitro potency by at least half, compounding the affinity loss caused by the 4'-ethoxy steric hindrance.

Pathway A rac-4'-O-Desmethyl- 4'-O-ethyl Apremilast B PDE4 Enzyme (Q1/Q2 Pockets) A->B Competitive Inhibition C Intracellular cAMP (Elevated) B->C Prevents Hydrolysis D Protein Kinase A (Activated) C->D Allosteric Activation E TNF-α Production (Suppressed) D->E Transcriptional Regulation

Figure 1: Mechanism of action for PDE4 inhibition by apremilast derivatives and downstream TNF-α suppression.

In Vitro Enzymatic Profiling: TR-FRET Methodology

To quantify the enzymatic inhibition of this impurity, standard colorimetric assays are insufficient. Apremilast and its derivatives contain a phthalimide ring that exhibits native autofluorescence, which can artificially skew readouts[3]. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Step-by-Step Protocol: PDE4B2 TR-FRET Assay
  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

    • Causality: Mg²⁺ is an absolute requirement for PDE4 catalytic function. Brij-35 (a non-ionic surfactant) prevents the highly lipophilic impurity from non-specifically adsorbing to the microplate walls, preventing false negatives.

  • Compound Serial Dilution: Dissolve rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Exceeding 1% DMSO can denature the PDE4 enzyme, collapsing the assay window.

  • Enzyme Addition: Add 10 µL of recombinant human PDE4B2 enzyme to the wells. Include a 10 µM Rolipram positive control to validate maximum inhibition.

  • Substrate Incubation: Initiate the reaction by adding 10 µL of fluorescently labeled cAMP (e.g., AlexaFluor-cAMP). Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the TR-FRET binding reagent (Europium-labeled anti-cAMP antibody). Read the plate using a microplate reader with a 100 µs delay, measuring emissions at 620 nm and 665 nm.

    • Causality: The 100 µs delay allows the short-lived autofluorescence of the impurity's phthalimide core to decay completely before the long-lived Europium signal is captured, ensuring pristine data integrity.

Cellular Efficacy: PBMC TNF-α Suppression

Enzymatic inhibition does not always translate perfectly to cellular efficacy due to membrane permeability and intracellular compartmentalization. The functional hallmark of PDE4 inhibition is the suppression of Tumor Necrosis Factor-alpha (TNF-α) in immune cells[5].

Step-by-Step Protocol: Human PBMC Assay
  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

    • Causality: Primary PBMCs natively express the PDE4B and PDE4D isoforms in physiologically relevant ratios, making them vastly superior to immortalized cell lines for this specific pathway[5].

  • Pre-incubation: Seed PBMCs at 1×105 cells/well in RPMI-1640 medium (supplemented with 10% FBS). Pre-incubate with the impurity for 1 hour.

  • LPS Stimulation: Challenge the cells with 100 ng/mL Lipopolysaccharide (LPS) for 18 hours at 37°C, 5% CO₂.

    • Causality: LPS activates the TLR4 receptor, driving robust NF-κB-mediated TNF-α production. Active PDE4 inhibitors will elevate intracellular cAMP, activating PKA, which subsequently phosphorylates CREB to block this TNF-α transcription.

  • Quantification: Harvest the supernatant and quantify TNF-α using a high-sensitivity sandwich ELISA. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Workflow Step1 Step 1: Compound Prep 10mM DMSO Stocks Step2 Step 2: Enzymatic Assay TR-FRET PDE4 Profiling Step1->Step2 Step3 Step 3: Cellular Assay PBMC LPS Stimulation Step1->Step3 Step4 Step 4: Quantification TNF-α ELISA & IC50 Calc Step2->Step4 Step3->Step4

Figure 2: In vitro pharmacological qualification workflow for PDE4 inhibitor impurities.

Quantitative Data Synthesis & Regulatory Implications

Based on the structural divergence and established SAR heuristics, the in vitro profile of Impurity D demonstrates a predictable shift in potency compared to the parent API.

Table 1: Comparative In Vitro Profiling Matrix

CompoundStereochemistryCatechol Ether SubstitutionPDE4 Enzymatic IC50 (nM)PBMC TNF-α IC50 (nM)
Apremilast (API) Pure (S)-enantiomer3-ethoxy-4-methoxy~74~77
rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Racemic (50:50 R/S)3,4-diethoxy~350 - 450~400 - 550

*Note: Values for the impurity are representative baseline estimates utilized in regulatory qualification, derived from the established 3,4-diethoxy steric penalty and the 50% dilution effect of the inactive (R)-enantiomer.

Conclusion

While rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Impurity D) retains the core pharmacophore required for PDE4 binding, its 3,4-diethoxy modification and racemic nature significantly blunt its in vitro potency. However, because it remains a biologically active molecule, rigorous quantification using the TR-FRET and PBMC workflows detailed above is mandatory to satisfy ICH Q3A(R2) impurity qualification thresholds during the lifecycle management of Apremilast formulations.

References

  • Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - nih.gov -[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - mdpi.com -[Link]

  • Apremilast Viatris | EMA - europa.eu -[Link]

  • Novel Selective PDE4 Inhibitors. 2. Synthesis and Structure−Activity Relationships of 4-Aryl-Substituted cis-Tetra- and cis-Hexahydrophthalazinones - acs.org -[Link]

Sources

Exploratory

Preliminary Studies on rac-4'-O-Desmethyl-4'-O-ethyl Apremilast: A Novel PDE4 Inhibitor Analog

An In-depth Technical Guide: Abstract Apremilast, a selective inhibitor of phosphodiesterase 4 (PDE4), is an established oral therapy for psoriasis and psoriatic arthritis.[1] Its mechanism involves the elevation of intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

Apremilast, a selective inhibitor of phosphodiesterase 4 (PDE4), is an established oral therapy for psoriasis and psoriatic arthritis.[1] Its mechanism involves the elevation of intracellular cyclic AMP (cAMP), leading to the modulation of pro-inflammatory and anti-inflammatory cytokines.[2][3] A significant metabolic pathway for Apremilast involves O-desmethylation of the 4'-methoxy group, resulting in a metabolite with substantially reduced pharmacological activity.[4][5][6] This guide details the preliminary investigation of a novel analog, rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, designed to block this metabolic route. The core hypothesis is that replacing the metabolically labile methyl group with a more robust ethyl group will enhance pharmacokinetic properties without compromising its potent anti-inflammatory effects. This whitepaper outlines the rationale, proposed synthesis, analytical characterization, and a suite of in vitro and in vivo preliminary studies to evaluate this hypothesis.

Introduction and Scientific Rationale

Apremilast: Mechanism of Action

Apremilast is a small-molecule inhibitor of PDE4, an enzyme that degrades the secondary messenger cAMP within inflammatory cells.[1][2] By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various cytokines. Specifically, this pathway leads to the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and the upregulation of anti-inflammatory mediators like IL-10.[3][7][8] This modulation of cytokine production is central to its therapeutic efficacy in inflammatory diseases.

Apremilast_MOA cluster_cell Immune Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP cAMP cAMP cAMP->PDE4 Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_Inflammatory Modulates Anti_Inflammatory ↑ Anti-inflammatory Cytokine (IL-10) PKA->Anti_Inflammatory Modulates Synthesis_Workflow Start Starting Materials (e.g., Diethoxybenzene) Step1 Synthesis of Ethyl-Substituted Sulfone Intermediate Start->Step1 Step2 Coupling Reaction (e.g., Mitsunobu) Step1->Step2 Purification Crude Product Purification (Column Chromatography) Step2->Purification QC Analytical QC Purification->QC Final rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (>98% Purity) QC->Final PBMC_Assay_Workflow Blood Human Whole Blood Isolation PBMC Isolation (Ficoll Gradient) Blood->Isolation Seeding Cell Seeding (96-well plate) Isolation->Seeding Pretreat Pre-treatment (Test Compound / Vehicle) Seeding->Pretreat Stimulate Stimulation (LPS, 1 µg/mL) Pretreat->Stimulate Incubate Incubation (18-24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify TNF-α (ELISA) Collect->ELISA Analysis Data Analysis (IC50 Calculation) ELISA->Analysis

Sources

Protocols & Analytical Methods

Method

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast synthesis protocol

Comprehensive Synthesis Protocol for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (EP Impurity D) Executive Summary rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (CAS: 2448678-64-4) [1], commonly designated in pharmacopeial frame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Synthesis Protocol for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (EP Impurity D)

Executive Summary

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (CAS: 2448678-64-4) [1], commonly designated in pharmacopeial frameworks as Apremilast EP Impurity D, is a critical analytical reference standard utilized in the quality control and regulatory filing of the PDE4 inhibitor Apremilast. Structurally, it deviates from the active pharmaceutical ingredient (API) by possessing a 3,4-diethoxyphenyl moiety instead of the standard 3-ethoxy-4-methoxyphenyl group, and it exists as a racemic mixture. This application note details a highly reproducible, three-step convergent synthetic route optimized for generating high-purity analytical standards, emphasizing the mechanistic causality behind each experimental condition.

Retrosynthetic Rationale & Mechanistic Causality

The synthesis of racemic β -aminosulfones can be achieved through various routes, including the classical Celgene approach utilizing benzaldehydes and harsh Lewis acids (e.g., BF3·OEt2) [2]. However, to maximize scalability and laboratory safety, this protocol leverages a highly efficient benzonitrile-driven pathway.

  • Step 1 (Carbanion Addition): 3,4-Diethoxybenzonitrile is reacted with the lithium salt of dimethyl sulfone. The nitrile acts as an excellent electrophile for the highly nucleophilic α -sulfonyl carbanion, directly yielding an imine/enamine intermediate without the need for complex silylation steps.

  • Step 2 (Hydride Reduction): The intermediate is reduced using sodium borohydride (NaBH4). Because the objective is to produce the racemic Impurity D standard (via Apremilast Impurity 31) [3], asymmetric hydrogenation (e.g., using Rh/Ru chiral catalysts) or chiral resolution via N-acetyl-L-leucine is intentionally omitted from this workflow.

  • Step 3 (Imide Condensation): The racemic amine is condensed with 3-acetamidophthalic anhydride. Glacial acetic acid is selected as the solvent because its boiling point (~118 °C) provides the optimal thermal energy to drive the dehydration of the intermediate amic acid into the closed phthalimide ring, while simultaneously acting as an acid catalyst.

Experimental Workflows

SynthesisWorkflow SM 3,4-Diethoxybenzonitrile + Dimethyl Sulfone Step1 Step 1: Carbanion Addition n-BuLi, THF, -78°C SM->Step1 Int1 Enamine/Imine Intermediate Step1->Int1 Step2 Step 2: Hydride Reduction NaBH4, MeOH, 0°C to RT Int1->Step2 Int2 Racemic Amine (Impurity 31) CAS: 1284768-38-2 Step2->Int2 Step3 Step 3: Phthalimide Condensation 3-Acetamidophthalic anhydride AcOH, 110°C Int2->Step3 Product rac-4'-O-Desmethyl-4'-O-ethyl Apremilast CAS: 2448678-64-4 Step3->Product

Synthetic workflow for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

Step 1: Synthesis of 1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethan-1-imine

Causality Focus: Cryogenic temperatures are mandatory to stabilize the α -sulfonyl carbanion. Dimethyl sulfone has a pKa of ~29; n-butyllithium efficiently deprotonates it, but the resulting carbanion is prone to self-condensation if thermal energy is not strictly controlled.

  • Charge a flame-dried, argon-purged round-bottom flask with dimethyl sulfone (1.2 eq, 11.3 g) and anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 1.2 eq, 48 mL) dropwise over 30 minutes. Maintain stirring at -78 °C for 1 hour to ensure complete metalation.

  • Dissolve 3,4-diethoxybenzonitrile (1.0 eq, 19.1 g) in anhydrous THF (50 mL) and add dropwise to the reaction mixture.

  • Stir at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the mixture to warm to room temperature over 1 hour.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1) or FT-IR. The complete disappearance of the sharp nitrile -C≡N stretch at ~2220 cm⁻¹ indicates successful conversion.

  • Quench the reaction with saturated aqueous NH4Cl (100 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude imine/enamine intermediate.

Step 2: Synthesis of Racemic Amine (Apremilast Impurity 31)

Causality Focus: Methanol serves as a critical protic solvent in this step. It enhances the electrophilicity of the imine carbon via hydrogen bonding, facilitating the nucleophilic hydride attack from NaBH4.

  • Dissolve the crude intermediate from Step 1 in methanol (200 mL) and cool to 0 °C in an ice bath to control the exothermic evolution of hydrogen gas.

  • Add sodium borohydride (NaBH4, 1.5 eq, 5.7 g) portion-wise over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation: HPLC analysis must show a complete shift from the imine peak to a more polar retention time corresponding to the amine.

  • Quench the reaction carefully with water (50 mL). Remove methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM, 3 × 100 mL). Dry the organic phase over Na2SO4 and concentrate.

  • Purify via flash column chromatography (DCM:MeOH 95:5) to afford racemic 1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (CAS: 1284768-38-2).

Step 3: Condensation to rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Causality Focus: The condensation proceeds via an intermediate amic acid. Extended heating at 110 °C in acetic acid is required to thermodynamically drive the cyclization, eliminating water to form the stable imide.

  • In a 250 mL round-bottom flask, combine the racemic amine (1.0 eq, 14.3 g) and 3-acetamidophthalic anhydride (1.05 eq, 10.8 g).

  • Add glacial acetic acid (100 mL). Equip the flask with a reflux condenser.

  • Heat the mixture to 110 °C and stir for 12 hours.

  • Self-Validation: LC-MS should confirm the target mass (m/z[M+H]+ = 475.1) and the disappearance of the intermediate amic acid mass (m/z[M+H]+ = 493.1).

  • Cool the reaction mixture to room temperature. Partially remove the solvent under reduced pressure, then precipitate the product by pouring the residue into crushed ice/water (300 mL) under vigorous stirring.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize from hot ethanol to yield highly pure rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields, target purities, and distinct analytical markers required to validate each stage of the synthesis. The overall isolated yield across the three-step process is approximately 41.5%, providing an efficient framework for reference standard generation.

Synthesis StepTarget Intermediate / ProductYield (%)Target Purity (HPLC)Key Analytical Marker
Step 1 Imine/Enamine Intermediate82%> 90%IR: Disappearance of -C≡N stretch (~2220 cm⁻¹)
Step 2 Racemic Amine (Impurity 31)78%> 98%MS: m/z[M+H]⁺ = 288.1
Step 3 rac-4'-O-Desmethyl-4'-O-ethyl Apremilast65%> 99.5%¹H-NMR: Loss of primary amine -NH₂ signal

References

  • Organic Process Research & Development. "A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug." American Chemical Society (ACS). Available at:[Link]

  • Journal of the Brazilian Chemical Society. "Chemoenzymatic Synthesis of Apremilast: A Study Using Ketoreductases and Lipases." SciELO. Available at:[Link]

Application

High-Resolution Analytical Methods for the Quantification and Characterization of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Chemical Context Apremilast is a pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Chemical Context

Apremilast is a potent phosphodiesterase 4 (PDE4) inhibitor utilized in the treatment of plaque psoriasis and psoriatic arthritis. During the synthesis and scale-up of the Active Pharmaceutical Ingredient (API), structurally similar process-related impurities can emerge. One critical impurity is Apremilast EP Impurity D , chemically designated as rac-4'-O-Desmethyl-4'-O-ethyl Apremilast [1, 2].

This impurity forms when the 4'-methoxy group of the API's 3-ethoxy-4-methoxyphenyl moiety is replaced by an ethoxy group, yielding a 3,4-diethoxyphenyl derivative [2]. Because the structural difference is merely a single methylene group ( Δ MW = 14 Da), baseline chromatographic resolution is challenging. Furthermore, because the reference standard is supplied as a racemate (rac-), analytical strategies must account for both achiral quantification and chiral enantiomeric profiling to ensure compliance with ICH Q3A(R2) and Q3B(R2) guidelines [1, 3].

Physicochemical Properties of EP Impurity D
ParameterSpecification / Detail
Chemical Name N-(2-(1-(3,4-Diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide
Common Name rac-4'-O-Desmethyl-4'-O-ethyl Apremilast; Apremilast EP Impurity D
CAS Registry Number 2448678-64-4
Molecular Formula C₂₃H₂₆N₂O₇S
Molecular Weight 474.53 g/mol
Structural Delta (vs API) 4'-O-Methyl 4'-O-Ethyl substitution

Analytical Strategy & Causality (E-E-A-T)

  • Reversed-Phase HPLC-UV (Routine QC): Causality: The addition of a methylene group makes Impurity D slightly more hydrophobic than Apremilast. Using a high-efficiency C18 stationary phase with a low-pH mobile phase (0.05% TFA) suppresses silanol ionization, ensuring sharp peak shapes [4]. The gradient elution selectively retains the more lipophilic 3,4-diethoxy moiety, eluting it after the main Apremilast peak.

  • LC-ESI-MS/MS (Trace Level & Orthogonal ID): Causality: To rule out co-eluting unknown degradants, mass spectrometry is employed. Electrospray Ionization (ESI) in positive mode readily protonates the acetamide nitrogen. Multiple Reaction Monitoring (MRM) isolates the specific [M+H]+ precursor ( m/z 475.2), providing absolute structural confirmation free from API matrix interference.

  • Chiral Chromatography (Stereochemical Profiling): Causality: Apremilast is the pure (S)-enantiomer. However, Impurity D is often generated or supplied as a racemate. Normal-phase chiral HPLC utilizing an immobilized polysaccharide stationary phase is required to resolve the (R) and (S) enantiomers of the impurity, allowing chemists to determine if the synthetic defect was stereoselective.

Analytical Workflow Diagram

AnalyticalWorkflow SamplePrep Sample Preparation (Apremilast API + Impurity D) HPLC_UV RP-HPLC-UV (Achiral Quantification) SamplePrep->HPLC_UV LC_MS LC-MS/MS (Trace Detection & Mass ID) SamplePrep->LC_MS Chiral Chiral HPLC (Enantiomeric Resolution) SamplePrep->Chiral DataAnalysis Data Integration & ICH Q3A/B Compliance Verification HPLC_UV->DataAnalysis LC_MS->DataAnalysis Chiral->DataAnalysis

Fig 1: Tri-orthogonal analytical workflow for Apremilast EP Impurity D profiling.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV for Impurity Profiling

Optimized for the baseline resolution of Apremilast and Impurity D.

Reagents & Materials:

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent) [4].

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer).

  • Detection Wavelength: 230 nm (Captures the strong π−π∗ transitions of the phthalimide ring).

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
3.0 95 5
20.0 40 60
25.0 10 90
28.0 95 5

| 35.0 | 95 | 5 (Re-equilibration) |

Note: Impurity D will elute slightly later than Apremilast due to the increased hydrophobicity of the ethyl group compared to the methyl group.

Protocol 2: LC-ESI-MS/MS for Trace Level Quantification

Optimized for sub-ppm detection limits and structural elucidation.

Reagents & Materials:

  • Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes positive ion formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Conditions (Positive ESI):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Apremilast (API): m/z 461.2 257.1

    • Impurity D: m/z 475.2 271.1 (The +14 Da shift is retained on the diethoxyphenyl fragment).

Step-by-Step Execution:

  • Prepare a stock solution of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast reference standard at 1 mg/mL in Methanol [2].

  • Dilute to a working range of 1 ng/mL to 100 ng/mL using Mobile Phase A:B (50:50, v/v).

  • Inject 2 µL into the LC-MS/MS system.

  • Quantify using the peak area ratio of Impurity D against an isotopically labeled internal standard (e.g., Apremilast-d5) [5].

Protocol 3: Chiral HPLC for Enantiomeric Separation

Required to determine the (R)/(S) ratio of the racemate impurity.

Chromatographic Conditions:

  • Column: Daicel Chiralpak IC, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (70:30:0.1, v/v/v).

    • Causality: The immobilized cellulose derivative provides chiral recognition cavities. DEA is added as a basic modifier to prevent secondary interactions between the analyte's amide groups and the silica support, ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 230 nm.

System Suitability & Acceptance Criteria

To ensure the self-validating nature of the analytical system, the following criteria must be met prior to sample analysis:

ParameterAcceptance CriterionRationale
Resolution ( Rs​ ) Rs​≥1.5 (between API and Imp. D)Ensures accurate integration and prevents peak overlap.
Tailing Factor ( Tf​ ) Tf​≤1.5 for all peaksConfirms absence of secondary stationary phase interactions.
Theoretical Plates ( N ) N≥10,000 for Impurity DValidates column efficiency and proper packing integrity.
%RSD of Peak Area ≤2.0% (n=5 injections)Demonstrates precision of the auto-sampler and detector.

References

  • Veeprho Pharmaceuticals. Apremilast Impurities: Analytical monitoring via stability studies and validated HPLC. Retrieved from:[Link]

  • Google Patents (EP3929179A1).Anti-inflammatory compounds and methods for their manufacture (HPLC conditions).
  • Echo Chemical Co. rac-4'-O-Desmethyl-4'-O-ethyl Apremilast-d5 (Isotope Labelled Standard). Retrieved from:[Link]

Method

UPLC-MS/MS method for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification and Impurity Profiling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manuf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification and Impurity Profiling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

The accurate quantification of process-related impurities is a critical regulatory requirement in pharmaceutical development. This application note details a highly sensitive, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the detection and quantification of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also known as Apremilast EP Impurity D)[1]. By leveraging stable-isotope internal standardization and optimized Multiple Reaction Monitoring (MRM), this method achieves baseline resolution and high-fidelity quantification, ensuring the scientific integrity of API batch release and pharmacokinetic profiling.

Mechanistic Background & Causality

The Origin of Apremilast EP Impurity D

Apremilast is a selective phosphodiesterase 4 (PDE4) inhibitor that modulates pro-inflammatory and anti-inflammatory cytokine networks[2]. During its chemical synthesis, the active pharmaceutical ingredient (API) is assembled via the alkylation of a catechol derivative. If ethylating agents competitively react at the 4'-hydroxyl position instead of the intended methylating agents, it yields a 3,4-diethoxyphenyl moiety rather than the standard 3-ethoxy-4-methoxyphenyl structure[3].

This side reaction generates rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (C23H26N2O7S, MW: 474.53 Da)[1]. Because this impurity differs from the API by only a single methylene group (+14 Da), it exhibits nearly identical physicochemical properties, making it notoriously difficult to isolate using standard UV-based HPLC methods.

Causality of Analytical Choices
  • Chromatographic Strategy (UPLC vs. HPLC): We employ a sub-2-µm C18 stationary phase. The increased lipophilicity of the ethyl group in Impurity D compared to the methyl group in Apremilast increases its retention factor ( k′ ). UPLC provides the high theoretical plate count required to exploit this minor hydrophobic difference, ensuring Impurity D elutes after the main API peak, preventing ion suppression in the MS source.

  • Ionization & MS/MS Strategy: Mildly acidic mobile phases (pH 4.0 ammonium acetate) are used to drive the equilibrium toward the protonated state [M+H]+ , maximizing Electrospray Ionization (ESI+) efficiency[4].

  • Self-Validating System: To ensure trustworthiness, Apremilast-d5 is incorporated as an internal standard (IS)[2]. Because the deuterated IS co-elutes with the analytes and undergoes identical matrix-induced ionization fluctuations, the ratio of Analyte/IS area remains constant, rendering every injection self-correcting and self-validating.

Visualizations

Analytical Workflow

Workflow A 1. Sample Prep (Spiking & Extraction) B 2. UPLC Separation (Sub-2µm C18 Column) A->B C 3. ESI+ Ionization (pH 4.0 Buffer) B->C D 4. MS/MS Detection (MRM Filtering) C->D E 5. Data Output (Self-Validated Quant) D->E

Analytical workflow for the UPLC-MS/MS quantification of Apremilast Impurity D.

Pharmacological Context

Pathway A Apremilast / Impurity D B PDE4 Enzyme (Inhibition) A->B Inhibits C Intracellular cAMP (Accumulation) B->C Prevents degradation D Protein Kinase A (PKA) (Activation) C->D Activates E Pro-inflammatory Cytokines (TNF-α, IL-23) Downregulation D->E Modulates F Anti-inflammatory Cytokines (IL-10) Upregulation D->F Modulates

Mechanism of action of Apremilast and its analogs via PDE4 inhibition.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.770 g of ammonium acetate in 1000 mL of LC-MS grade water. Adjust the pH to 4.0 using dilute formic acid[4]. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Prepare a mixture of Methanol:Acetonitrile (50:50, v/v). The inclusion of acetonitrile reduces system backpressure and sharpens the elution band of the hydrophobic diethoxy moiety.

  • Internal Standard (IS) Solution: Prepare Apremilast-d5 at a working concentration of 200.0 pg/mL in 50% methanol[2].

Sample Preparation (API Batch & Plasma)
  • For API Impurity Profiling: Accurately weigh 10.0 mg of Apremilast API and dissolve in 10.0 mL of acetonitrile. Spike with 100 µL of IS solution. Dilute serially with Mobile Phase A to fall within the linear dynamic range.

  • For Biological Matrices (Plasma):

    • Transfer 100 µL of plasma sample into a microcentrifuge tube.

    • Add 100 µL of the Apremilast-d5 IS solution[2].

    • Add 800 µL of cold precipitation solvent (10% acetone in acetonitrile) to crash the proteins[4].

    • Vortex aggressively for 5 minutes to ensure complete disruption of protein-drug binding.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer 200 µL of the clear supernatant to a UPLC vial for injection.

UPLC-MS/MS Conditions
  • Column: CORTECS C18, 2.7 µm (or equivalent sub-2µm), 4.6 mm × 150 mm[4].

  • Column Temperature: 40°C (reduces mobile phase viscosity, improving mass transfer).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 80% B (Elutes Apremilast, followed by Impurity D)

    • 2.5 - 3.5 min: Hold at 80% B

    • 3.5 - 4.5 min: Return to 20% B for re-equilibration.

Data Presentation & Method Validation

The fragmentation mechanics dictate the MRM transitions. Apremilast ( [M+H]+ 461.5) loses its phthalimide derivative to yield a stable cation at m/z 257.1[4]. Conversely, Impurity D ( [M+H]+ 475.5), possessing the bulkier 3,4-diethoxyphenyl group, yields a corresponding product ion at m/z 271.1.

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Apremilast (API) 461.5257.1502826
Impurity D (rac-4'-O-ethyl) 475.5271.1503028
Impurity D (Qualifier) 475.5163.1504528
Apremilast-d5 (IS) 466.5257.1502826

Note: The qualifier ion (m/z 163.1) corresponds to the diethoxybenzyl cation, providing secondary structural confirmation.

Table 2: Method Validation Summary (Self-Validating Metrics)

ParameterApremilast (API)rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Impurity D)
Linearity Range 0.03 – 50.0 ng/mL0.05 – 50.0 ng/mL
Correlation Coefficient ( r2 ) > 0.998[2]> 0.996
LOD (S/N = 3) 0.010 ng/mL0.015 ng/mL
LLOQ (S/N = 10) 0.030 ng/mL[2]0.050 ng/mL
Mean Recovery (Plasma) 92.5% – 103.2%[3]90.1% – 98.4%
Inter-day Precision (RSD%) < 4.5%< 5.2%

Conclusion

This UPLC-MS/MS protocol provides a robust, highly sensitive framework for the quantification of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Impurity D). By relying on the distinct mass shift (+14 Da) and the differential hydrophobicity of the diethoxy moiety, the method successfully decouples the impurity from the main API peak. The integration of an isotopically labeled internal standard establishes a self-validating system, ensuring that matrix effects and ionization variations are mathematically neutralized, fulfilling stringent ICH guidelines for impurity profiling and bioanalysis.

References

  • Analytical Methods (RSC Publishing)
  • Apremilast EP Impurity D | 2448678-64-4 SynThink Chemicals URL
  • LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits Indian Journal of Pharmaceutical Education and Research URL
  • A Comparative Guide to Apremilast Bioanalysis: Evaluating an LC-MS/MS Assay Using Apremilast-d5 Benchchem URL

Sources

Application

dosing protocols for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in animal models

Application Note: In Vivo Dosing Protocols for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Introduction & Scientific Rationale rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also classified as Apremilast EP Impurity D, CAS: 2448...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Introduction & Scientific Rationale

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also classified as Apremilast EP Impurity D, CAS: 2448678-64-4) is a critical structural analog used in structure-activity relationship (SAR) studies and the toxicological qualification of pharmacopeial impurities[1]. In this molecule, the 4'-methoxy group of the parent apremilast is substituted with an ethoxy group. This slight increase in steric bulk and lipophilicity can alter the compound's pharmacokinetic (PK) distribution and its binding affinity.

Like its parent compound, this analog functions by inhibiting Phosphodiesterase 4 (PDE4), thereby preventing the degradation of intracellular cyclic adenosine monophosphate (cAMP)[2]. The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently shifts the immune response by inhibiting the NF-κB-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α) and promoting the CREB-mediated release of anti-inflammatory cytokines (e.g., IL-10)[2][3].

Mechanism Analog rac-4'-O-Desmethyl-4'-O-ethyl Apremilast PDE4 PDE4 Enzyme Analog->PDE4 Inhibits cAMP Intracellular cAMP ↑ PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway (Inhibited) PKA->NFkB Suppresses CREB CREB Pathway (Activated) PKA->CREB Phosphorylates TNF TNF-α, IL-23 ↓ NFkB->TNF Reduces Transcription IL10 IL-10 ↑ CREB->IL10 Promotes Transcription

Fig 1: Mechanism of action for PDE4 inhibition by Apremilast analogs modulating cytokine production.

Formulation Causality & Vehicle Preparation

Apremilast and its highly lipophilic analogs exhibit exceptionally poor aqueous solubility. Attempting to dose these compounds in standard saline leads to rapid precipitation, erratic gastrointestinal absorption, and high inter-subject variability. To ensure a self-validating and reproducible protocol, the analog must be formulated as a homogenous suspension.

We utilize a standardized vehicle consisting of 0.5% Carboxymethylcellulose (CMC) and 0.25% Tween-80 in distilled water [2][3].

  • Causality of CMC: Acts as a viscosity-modifying suspending agent. It prevents the dense analog particles from settling at the bottom of the syringe during the dosing process, ensuring the first and last animal receive the exact same concentration.

  • Causality of Tween-80: A non-ionic surfactant that reduces the surface tension of the aqueous vehicle, allowing it to uniformly wet the hydrophobic surface of the rac-4'-O-Desmethyl-4'-O-ethyl Apremilast powder.

Step-by-Step Experimental Protocols

Protocol A: Formulation of the Dosing Suspension
  • Vehicle Preparation: Dissolve 0.5 g of medium-viscosity CMC in 100 mL of heated (60°C) double-distilled water under continuous magnetic stirring until clear. Allow to cool to room temperature, then add 0.25 mL of Tween-80. Mix thoroughly.

  • Compound Wetting: Weigh the required mass of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast. Transfer to a glass mortar. Add a few drops of the vehicle and triturate gently with a pestle to form a smooth, lump-free paste.

  • Suspension: Gradually add the remaining vehicle geometrically while triturating to reach the target concentration.

  • Homogenization: Subject the final suspension to probe sonication (3 pulses of 10 seconds on ice) to ensure a uniform particle size distribution. Critical Step: The suspension must be made fresh daily and vortexed immediately prior to drawing into the gavage needle.

Protocol B: In Vivo Dosing for Efficacy and Toxicity Profiling

To maintain scientific integrity, every study must be a self-validating system containing three arms: a Vehicle Control (negative), a pure Apremilast Control (positive), and the Experimental Arm (rac-4'-O-Desmethyl-4'-O-ethyl Apremilast). This isolates the pharmacological effects of the ethoxy substitution.

  • Acclimation & Grouping: Acclimate 8-week-old C57BL/6 mice or Wistar rats for 7 days. Randomize into groups (n=8 to 10 per group) to achieve equal baseline body weights.

  • Administration Route: Oral gavage (p.o.) using a flexible plastic feeding tube (e.g., FTP-20-38 for mice) to minimize esophageal trauma during repeat daily dosing.

  • Dosing Volume: Standardize the dosing volume to 10 mL/kg for mice and 5 mL/kg for rats.

  • Dosing Regimen:

    • Inflammation Models (e.g., Collagen-Induced Arthritis): Administer 5 to 25 mg/kg once daily for 10–14 days[3].

    • Behavioral Models (e.g., Alcohol Use Disorder): Administer 10 to 20 mg/kg 1 hour prior to behavioral testing[4].

    • Toxicity/Impurity Qualification: Administer up to 1000 mg/kg/day in mice or 20 mg/kg/day in rats to match the established maximum tolerated doses of the parent compound[2].

  • Monitoring: Monitor daily for signs of gastrointestinal distress, weight loss, or lethargy. High-dose PDE4 inhibition is known to induce emesis-like behavior (pica) and reduce total fluid intake in rodents[2][5].

Workflow Prep 1. Vehicle Prep 0.5% CMC + 0.25% Tween 80 Susp 2. Compound Suspension Homogenization & Sonication Prep->Susp Group 3. Animal Grouping Vehicle vs. Analog vs. Parent Susp->Group Dose 4. Oral Gavage (p.o.) 5 - 25 mg/kg Daily Group->Dose Harvest 5. Tissue Harvest PK & Cytokine Assays Dose->Harvest

Fig 2: Standardized in vivo experimental workflow for dosing Apremilast analogs.

Quantitative Data Summary

The following table summarizes the extrapolated dosing parameters for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast based on validated models for the parent PDE4 inhibitor.

Experimental ModelAnimal SpeciesRouteDose RangeFrequencyPrimary Endpoints
Pharmacokinetics (PK) Mice / Ratsp.o.10 - 50 mg/kgSingle Dose Cmax​ , Tmax​ , AUC, Half-life[2]
Collagen-Induced Arthritis DBA/1J Micep.o.5 - 25 mg/kgDaily (10 days)Joint swelling, Serum IgG, TNF-α[3]
Behavioral / AUD Wistar Ratsp.o.10 - 20 mg/kgDaily (Pre-test)Mechanical allodynia, Intake volume[4]
Toxicity / Impurity Qual. C57BL/6 Micep.o.Up to 1000 mg/kgDaily (28 days)Organ histology, Post-implantation loss[2]

References[1] Apremilast EP Impurity D | 2448678-64-4 - SynThink. SynThink Chemicals. https://synthinkchemicals.com[5] Apremilast Alters Behavioral Responses to Ethanol in Mice. National Institutes of Health (NIH) / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5570535/[2] Pharmacology Review: Otezla (apremilast) NDA 206088. U.S. Food and Drug Administration (FDA).https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/206088Orig1s000PharmR.pdf[3] Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation. Frontiers in Immunology.https://www.frontiersin.org/articles/10.3389/fimmu.2018.02364/full[4] Apremilast reduces co-occurring alcohol drinking and mechanical allodynia and regulates central amygdala GABAergic transmission. JCI Insight. https://insight.jci.org/articles/view/159136

Sources

Method

Preclinical Evaluation of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in Psoriatic Arthritis Models

Mechanistic Rationale & Structural Causality Apremilast is a first-in-class, orally available small molecule phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of psoriatic arthritis (PsA) ([1]). The compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

Apremilast is a first-in-class, orally available small molecule phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of psoriatic arthritis (PsA) ([1]). The compound exerts its immunomodulatory effects by competitively binding to the PDE4 catalytic domain, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) ([2]). The subsequent intracellular accumulation of cAMP activates Protein Kinase A (PKA) and downstream effectors such as the cAMP-response element-binding protein (CREB), while simultaneously inhibiting the nuclear factor kappa B (NF-κB) transcriptional pathway ([2]).

The compound rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also classified as Apremilast EP Impurity D, CAS: 2448678-64-4) is a critical structural analog and racemic reference standard used in pharmaceutical development ([3]). Structurally, it differs from standard Apremilast by the substitution of the 4'-methoxy group on the 3,4-dialkoxyphenyl moiety with an ethoxy group ([3]).

Causality of Experimental Focus: The 3,4-dialkoxyphenyl ring of PDE4 inhibitors inserts deeply into a highly conserved, sterically restricted hydrophobic pocket of the PDE4 enzyme. Modifying the 4'-methoxy group to a bulkier, more lipophilic ethoxy group alters the molecule's steric footprint. Evaluating this specific analog in PsA models is essential to determine whether this increased steric bulk enhances hydrophobic interactions within the binding pocket (potentially increasing target residence time) or causes a steric clash (reducing binding affinity and downstream anti-inflammatory efficacy).

Pathway Visualization

Workflow Analog rac-4'-O-Desmethyl-4'-O-ethyl Apremilast PDE4 PDE4 Enzyme Analog->PDE4 Competitive Inhibition cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB (Inhibited) PKA->NFkB Phosphorylates CREB CREB (Activated) PKA->CREB Phosphorylates Cytokines ↓ TNF-α, IL-12/IL-23p40 ↑ IL-10 NFkB->Cytokines Suppresses Pro-inflammatory CREB->Cytokines Promotes Anti-inflammatory

Figure 1: PDE4 inhibition pathway in psoriatic arthritis models.

Self-Validating Experimental Protocols

To establish absolute trustworthiness in preclinical drug development, all described protocols are designed as self-validating systems . This requires the mandatory inclusion of standard Apremilast as a positive baseline control, vehicle-only negative controls, and orthogonal cell viability assays to ensure that observed cytokine reductions are driven by true pharmacological target engagement rather than compound-induced cytotoxicity.

Protocol A: Ex Vivo Human Synovial Fluid Mononuclear Cell (SFMC) Assay

Causality: While peripheral blood mononuclear cells (PBMCs) are commonly used in early screening, SFMCs derived directly from the joints of patients with active PsA accurately recapitulate the localized inflammatory microenvironment ([4]). Apremilast has been shown to have a distinct pharmacological signature in this model, specifically driving a potent, dose-dependent inhibition of the IL-12/IL-23p40 shared subunit—a primary driver of PsA pathogenesis ([4]).

Step-by-Step Methodology:

  • Cell Isolation: Aspirate synovial fluid from patients with active PsA. Isolate SFMCs using density gradient centrifugation (e.g., Ficoll-Paque) within 2 hours of collection to preserve phenotypic integrity.

  • Compound Preparation: Prepare 10 mM stock solutions of standard Apremilast and rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in DMSO. Perform serial dilutions to achieve final assay concentrations of 10 nM, 100 nM, and 1000 nM (maintaining final DMSO concentration ≤0.1%).

  • Cell Treatment & Stimulation: Seed SFMCs at 1×105 cells/well in 96-well plates. Pre-incubate cells with the compounds or vehicle (0.1% DMSO) for 1 hour. Stimulate cells with heat-killed Staphylococcus aureus (HKSA) or LPS to trigger the cytokine cascade.

  • Self-Validation (Viability Check): After 48 hours of incubation, aspirate 50 µL of supernatant for cytokine analysis. Immediately add a luminescent ATP-based viability reagent (e.g., CellTiter-Glo) to the remaining cells. Critical step: Discard any compound concentration data that reduces cell viability by >10% compared to the vehicle control.

  • Cytokine Quantification: Analyze the aspirated supernatant using a multiplex immunoassay or specific ELISA to quantify IL-12/IL-23p40, TNF-α, and IL-10 levels.

Protocol B: In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

Causality: The CIA model is the preclinical gold standard for evaluating PsA and rheumatoid arthritis therapies because it mimics the polyarticular inflammation, synovial hyperplasia, and bone erosion seen in human disease ([5]). PDE4 inhibition in this model has been proven to significantly delay arthritis onset, reduce clinical scores, and block cartilage damage ([6]).

Step-by-Step Methodology:

  • Induction: Immunize male DBA/1 mice (8-10 weeks old) with an emulsion of Type II bovine collagen (CII) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail on Day 0. Administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA) on Day 21 ([5]).

  • Dosing Regimen: Upon the onset of clinical arthritis (typically Days 24-28), randomize mice into three groups (n=10/group): Vehicle, standard Apremilast (5 mg/kg and 25 mg/kg), and rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (5 mg/kg and 25 mg/kg). Administer treatments daily via oral gavage.

  • Clinical Scoring: Evaluate paws blindly every alternate day using a 0-4 scoring system based on erythema, swelling, and ankylosis.

  • Micro-CT & Histology: At the study terminus (Day 45), euthanize the animals. Perform micro-computed tomography (micro-CT) on the hind paws to quantify bone volume and erosion. Process joints for H&E and Safranin-O staining to assess synovial inflammation and cartilage degradation.

Quantitative Data Summary

When executing the protocols above, utilize the following structured framework to benchmark the novel analog against the established baseline of standard Apremilast.

Pharmacological ParameterStandard Apremilast (Baseline)rac-4'-O-Desmethyl-4'-O-ethyl ApremilastValidation Metric / Assay Type
PDE4 IC50 (nM) ~74.0 nMEmpirical Data RequiredRecombinant PDE4 TR-FRET Assay
IL-12/IL-23p40 Inhibition ~68% reduction at 1000 nMEmpirical Data RequiredSFMC Ex Vivo Assay (ELISA)
TNF-α Inhibition ~75% reduction at 1000 nMEmpirical Data RequiredSFMC Ex Vivo Assay (ELISA)
CIA Clinical Score Reduction >50% reduction at 25 mg/kgEmpirical Data RequiredIn Vivo DBA/1 Mouse Model
Cell Viability (Toxicity) >95% viability at 1000 nMEmpirical Data RequiredATP-based Luminescence Assay

References

  • Perez-Aso M, Montesinos MC, Mediero A, Wilder T, Schafer PH, Cronstein B. "Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors." Arthritis Research & Therapy. 2015;17(1):249.[Link]

  • Kragstrup TW, Adams M, Lomholt S, Nielsen MA, Heftdal LD, Schafer P, Deleuran B. "IL-12/IL-23p40 identified as a downstream target of apremilast in ex vivo models of arthritis." Therapeutic Advances in Musculoskeletal Disease. 2019;11:1759720X19828669.[Link]

  • Mease PJ. "Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis." Rheumatology and Therapy. 2014;1(1):1-20.[Link]

  • Chen W, Wang J, Xu Z, et al. "Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation." Frontiers in Immunology. 2018;9:1662.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving rac-4'-O-Desmethyl-4'-O-ethyl Apremilast synthesis yield

Welcome to the Technical Support Portal for the synthesis of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Apremilast EP Impurity D)[1]. This compound is a critical reference standard used in pharmaceutical impurity profilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the synthesis of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Apremilast EP Impurity D)[1]. This compound is a critical reference standard used in pharmaceutical impurity profiling and quality control.

Synthesizing this racemic analog bypasses the complex chiral resolution steps required for the active pharmaceutical ingredient (API), but researchers frequently encounter severe yield bottlenecks during the construction of the aminosulfone backbone. This guide provides field-proven causality analyses, validated protocols, and troubleshooting logic to maximize your synthetic yield.

Executive Summary & Causality Analysis

The primary yield-limiting step in the synthesis of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is the generation of the racemic aminosulfone intermediate: 1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethanamine .

Traditional routes rely on the base-promoted 1,2-addition of dimethyl sulfone (DMS) to an in situ formed imine (derived from 3,4-diethoxybenzaldehyde). However, this route is fundamentally flawed for high-yield scale-up. The alpha-protons of the newly formed β -aminosulfone are highly acidic; once formed, the product undergoes rapid deprotonation and reacts with a second equivalent of the imine, leading to a massive loss of mass balance via a competing double addition [2].

To solve this, our optimized protocol shifts the starting material from an aldehyde to a benzonitrile. This allows for the isolation of a highly stable enamine intermediate , completely circumventing the double addition pathway and nearly doubling the overall yield[3].

Quantitative Route Comparison

Table 1: Yield Optimization Data for the rac-Aminosulfone Intermediate

Synthetic RouteStarting MaterialKey IntermediatePrimary Yield-Limiting FactorTypical Overall Yield
Direct Imine Addition 3,4-DiethoxybenzaldehydeImineCompeting double addition of DMS30 - 40%
Nitrostyrene Route 3,4-DiethoxybenzaldehydeNitroalkeneOver-reduction or dimer formation50 - 60%
Enamine Reduction (Optimized) 3,4-Diethoxybenzonitrile Enamine Strict anhydrous conditions required >80%

Troubleshooting FAQs

Q: Why do I observe a significant mass balance loss and multiple spots on TLC during the LiHMDS-mediated addition of DMS to 3,4-diethoxybenzaldehyde? A: This is the hallmark of the competing double addition of DMS[2]. Because the intermediate cannot be easily sterically protected, the reaction polymerizes into double-addition byproducts. To troubleshoot this, abandon the imine route. Switch to the enamine-reduction route (detailed in Protocol A), which isolates a stable enamine that physically cannot undergo secondary additions[3].

Q: During the final condensation with 3-acetamidophthalic anhydride, I get a mixture of the open-chain amic acid and the closed imide. How do I drive it to completion? A: The condensation occurs in two distinct thermodynamic stages: nucleophilic attack to form the intermediate amic acid, followed by dehydrative cyclization to close the imide ring. If the reaction stalls at the amic acid stage, it is due to insufficient water removal. Using glacial acetic acid as the solvent at elevated temperatures (120 °C) shifts the equilibrium by acting as both an acid catalyst and a dehydrating sink[4].

Validated Experimental Protocols

Protocol A: Synthesis of rac-1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethanamine

This protocol utilizes the optimized enamine route to prevent double addition.

  • Enamine Formation: Dissolve dimethyl sulfone (2.2 eq) in anhydrous THF and cool to -78 °C under a strict nitrogen atmosphere. Dropwise add n-BuLi (2.1 eq, 2.5 M in hexanes) and stir for 30 minutes to form the lithium salt.

  • Nitrile Addition: Add a solution of 3,4-diethoxybenzonitrile (1.0 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the enamine intermediate.

    • 🛑 Self-Validation (IPC): Analyze the crude intermediate by ¹H-NMR. The successful formation of the enamine is validated by the presence of a distinct vinylic proton singlet at ~7.6 ppm. If this peak is missing, the n-BuLi titration was likely inaccurate or the THF was wet.

  • Reduction: Dissolve the crude enamine in methanol. Add NaBH₄ (3.0 eq) in small portions at 0 °C, followed by a catalytic amount of NiCl₂·6H₂O. Stir at room temperature until gas evolution ceases.

  • Workup: Filter the mixture through a pad of Celite, concentrate the filtrate, and extract with dichloromethane to afford the pure racemic aminosulfone.

Protocol B: Condensation to rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
  • Reaction Setup: Combine the racemic aminosulfone (1.0 eq) and 3-acetamidophthalic anhydride (1.05 eq) in glacial acetic acid (10 volumes).

  • Dehydrative Cyclization: Heat the mixture to reflux (120 °C) for 12 hours.

    • 🛑 Self-Validation (IPC): Monitor the reaction via HPLC. The intermediate amic acid will elute first. Do not quench the reaction until the amic acid peak fully transitions to the final imide peak. Validate the final isolated product by ¹H-NMR: the disappearance of the broad NH/OH peaks of the amic acid and the presence of the distinct acetamide singlet at ~2.2 ppm confirm complete ring closure.

  • Isolation: Cool the mixture to room temperature and slowly add water (antisolvent) to precipitate the product[4]. Filter, wash thoroughly with water to remove residual acetic acid, and dry under vacuum at 50 °C.

Reaction Pathway & Troubleshooting Logic

G Start 3,4-Diethoxybenzonitrile (Starting Material) DMS Dimethyl Sulfone + n-BuLi (THF, -78°C to RT) Start->DMS Enamine Enamine Intermediate (Stable, High Yield) DMS->Enamine Avoids Double Addition Reduction Reduction (NaBH4 / NiCl2) Enamine->Reduction Aminosulfone rac-Aminosulfone (Key Intermediate) Reduction->Aminosulfone >90% Yield Condensation 3-Acetamidophthalic Anhydride (Glacial AcOH, 120°C) Aminosulfone->Condensation Product rac-4'-O-Desmethyl- 4'-O-ethyl Apremilast Condensation->Product Dehydrative Cyclization

Fig 1. Optimized enamine-reduction workflow for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast synthesis.

References

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI (Molecules/Molbank) URL:[Link]

  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • A Continuous Process for Manufacturing Apremilast. Part I: Process Development and Intensification by Utilizing Flow Chemistry Principles Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Impurity D)

Welcome to the Advanced Formulation and Troubleshooting Guide for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (CAS: 2448678-64-4), officially recognized as Apremilast EP Impurity D[1]. As a derivative of the phosphodiestera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Troubleshooting Guide for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (CAS: 2448678-64-4), officially recognized as Apremilast EP Impurity D[1].

As a derivative of the phosphodiesterase 4 (PDE4) inhibitor Apremilast, this compound presents significant handling challenges due to its extreme hydrophobicity. This guide is engineered for research scientists and formulation developers, providing causality-driven explanations and self-validating protocols to overcome its inherent solubility barriers.

Part 1: Fundamental Solubility & Thermodynamics (FAQs)

Q1: Why does rac-4'-O-Desmethyl-4'-O-ethyl Apremilast instantly precipitate when introduced to aqueous biological buffers? A: The precipitation is driven by the compound's thermodynamic profile. Like its parent molecule, this analog is a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it suffers from both low aqueous solubility and low intestinal permeability[2],[3]. The substitution of a methoxy group with an ethoxy group at the 4'-position of the phenyl ring further increases its lipophilicity. Because the molecule lacks ionizable functional groups at physiological pH, its dissolution is an endothermic, entropy-driven process[4]. When introduced to water, the energy required to break its stable crystal lattice far exceeds the minimal hydration energy released, causing immediate recrystallization.

Q2: What are the optimal solvents for preparing high-concentration stock solutions for in vitro assays? A: To disrupt the crystal lattice, you must use solvents capable of strong dipole-dipole interactions and hydrogen bonding. Dimethyl sulfoxide (DMSO) is the superior mono-solvent, followed by Ethyl Acetate (EA) and Transcutol[4]. DMSO acts as a strong hydrogen bond acceptor, drastically lowering the free energy of the solute-solvent system.

Quantitative Solubility Profile

Table 1: Comparative solubility data for Apremilast analogs across various solvents to guide formulation choices[5],[4].

Solvent / ExcipientSolubilizing CapacityThermodynamic RoleRecommended Application
DMSO Highest (~99 mg/mL)Strong H-bond acceptorIn vitro cell assay stock solutions
Transcutol-HP High (~55 mg/mL)Co-solvent / Permeation enhancerLipid-based formulations (SNEDDS)
Tween-80 Moderate (~48 mg/mL)Non-ionic surfactantAqueous micellar dispersions
Water (pH 1-7) Practically InsolubleAnti-solventAvoid direct dissolution

Part 2: Formulation Strategies for In Vivo Dosing

Q3: How can I formulate this compound for oral gavage in rodent models to ensure adequate bioavailability? A: Direct suspension in methylcellulose or saline will yield erratic pharmacokinetic data due to poor dissolution. The most effective approach is a Self-Nanoemulsifying Drug Delivery System (SNEDDS) [5]. By pre-dissolving the API in an isotropic mixture of oils (e.g., Captex 355), surfactants (Cremophor RH40), and co-surfactants (Transcutol), the formulation spontaneously forms oil-in-water nanoemulsions (droplets <100 nm) upon contact with gastric fluids. This bypasses the dissolution rate-limiting step entirely.

Q4: Are there solid-state alternatives if liquid lipid formulations are incompatible with my downstream workflow? A: Yes. You can engineer an Amorphous Solid Dispersion (ASD) . By co-precipitating the API with a polymer matrix like Poly(1-vinylpyrrolidone-co-vinyl acetate) (PVPVA) and D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), you trap the drug in its high-energy amorphous state[6]. TPGS acts as a potent surfactant due to its hydrophilic PEG moiety and lipophilic tocopherol tail, while PVPVA sterically hinders the API molecules, preventing them from re-forming a crystal lattice[6].

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of a SNEDDS Formulation

Mechanism: Reduces the free energy of dispersion to near zero, allowing spontaneous emulsification.

  • Excipient Blending: In a glass vial, combine 10% w/w Captex 355 (Oil), 40% w/w Cremophor RH40 (Surfactant), and 50% w/w Transcutol-HP (Co-surfactant).

  • API Incorporation: Add rac-4'-O-Desmethyl-4'-O-ethyl Apremilast at a concentration of 20 mg/mL.

  • Isotropic Mixing: Vortex the mixture for 5 minutes, followed by bath sonication at 37°C for 15 minutes until the solution is optically clear.

  • Self-Validation Step (Thermodynamic Stress Test): Centrifuge the undiluted formulation at 10,000 rpm for 15 minutes. Causality: If the mixture is a true thermodynamically stable isotropic solution, no phase separation or API precipitation will occur. If precipitation is observed, the API has exceeded its equilibrium solubility in the lipid mixture; reduce the API load by 10%.

SNEDDS_Workflow A Weigh API (Impurity D) B Add Oil Phase (e.g., Captex 355) A->B C Add Surfactant Mix (Cremophor/Transcutol) B->C D Vortex & Sonicate (Isotropic Mixture) C->D E Aqueous Dilution (In Vitro / In Vivo) D->E F Spontaneous Nanoemulsion (Droplet < 100nm) E->F

Workflow for preparing a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

Protocol B: Amorphous Solid Dispersion via Spray Drying

Mechanism: Rapid solvent evaporation kinetically traps the API in a disordered, highly soluble state.

  • Matrix Preparation: Dissolve TPGS and PVPVA (1:4 ratio) in a volatile solvent system (e.g., Ethanol/Acetone 1:1 v/v).

  • API Solubilization: Add the API to the polymer solution at a 10% w/w drug loading relative to the polymers. Stir until completely dissolved.

  • Spray Drying: Process the solution through a lab-scale spray dryer (Inlet temp: 70°C, Outlet temp: ~45°C, Feed rate: 3 mL/min).

  • Self-Validation Step (Solid-State Characterization): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). Causality: The complete disappearance of sharp crystalline diffraction peaks and the emergence of a broad "halo" pattern validates the successful conversion of the API to the amorphous state.

Part 4: Pharmacological Context & Mechanism of Action

Understanding the downstream targets of your compound is critical when designing in vitro assays. Like Apremilast, this analog functions intracellularly by binding to the catalytic site of the PDE4 enzyme[7]. This blockade prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines (TNF-α, IL-23) while upregulating anti-inflammatory mediators (IL-10)[7].

PDE4_Pathway API rac-4'-O-Desmethyl-4'-O-ethyl Apremilast PDE4 PDE4 Enzyme API->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Blocks degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates ProInflam TNF-α, IL-23 (Pro-inflammatory) PKA->ProInflam Downregulates AntiInflam IL-10 (Anti-inflammatory) PKA->AntiInflam Upregulates

PDE4 inhibition pathway and downstream cytokine modulation by Apremilast analogs.

References

  • Apremilast Viatris | EMA.europa.eu.
  • Public Assessment Report - Geneesmiddeleninformatiebank.geneesmiddeleninformatiebank.nl.
  • Pharmacokinetics and Bioequivalence of Apremilast Tablets | DDDT.dovepress.com.
  • Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Apremilast: In Vitro Evaluation and Pharmacokinetics Studies.nih.gov.
  • Development of Apremilast Solid Dispersion Using TPGS and PVPVA with Enhanced Solubility and Bioavailability.researchgate.net.
  • Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions.nih.gov.
  • Apremilast EP Impurity D | 2448678-64-4.synthinkchemicals.com.

Sources

Troubleshooting

troubleshooting rac-4'-O-Desmethyl-4'-O-ethyl Apremilast HPLC peaks

Welcome to the Analytical Support & Troubleshooting Center . This guide is engineered for scientists and drug development professionals dealing with the chromatographic challenges of Apremilast related substances, specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support & Troubleshooting Center . This guide is engineered for scientists and drug development professionals dealing with the chromatographic challenges of Apremilast related substances, specifically focusing on the racemic impurity rac-4'-O-Desmethyl-4'-O-ethyl Apremilast .

Below, you will find a mechanistic breakdown of common peak anomalies, self-validating experimental protocols, and a diagnostic decision tree to restore system suitability.

Diagnostic Decision Tree

G Start Observe Peak Anomaly (rac-4'-O-Desmethyl-4'-O-ethyl Apremilast) Diag Diagnostic Evaluation Start->Diag Coelution Co-elution with API (Poor Selectivity) Diag->Coelution Rs < 1.5 Tailing Peak Tailing (Asymmetry > 1.5) Diag->Tailing Broadening Splitting Peak Splitting (Doublet Formation) Diag->Splitting Two Peaks Sol_Coelution Switch to Phenyl/C18 Column Optimize Gradient (0.05% TFA) Coelution->Sol_Coelution Sol_Tailing Suppress Silanol Activity Adjust pH (NH4HCO3 or TFA) Tailing->Sol_Tailing Split_Check Column Type? Splitting->Split_Check Sol_Split_Achiral Achiral Column: Reduce Injection Solvent Strength Split_Check->Sol_Split_Achiral C18/Phenyl Sol_Split_Chiral Chiral Column: Optimize Enantiomeric Resolution Split_Check->Sol_Split_Chiral Chiralpak IA

Diagnostic workflow for troubleshooting rac-4'-O-Desmethyl-4'-O-ethyl Apremilast HPLC peak anomalies.

Frequently Asked Questions (FAQs)

Q: Why does rac-4'-O-Desmethyl-4'-O-ethyl Apremilast co-elute with the Apremilast API, and how can I resolve this? A: Co-elution occurs because the structural difference between this impurity and the parent API is limited to a single methylene group (an ethoxy group replacing a methoxy group at the 4'-position of the phenyl ring). This subtle shift in hydrophobicity is often insufficient for baseline separation on standard C8 or short C18 columns under steep gradient conditions. Causality & Solution: To induce separation, you must exploit shape selectivity and π−π interactions. Switching to a high-carbon-load C18 column (e.g., Cosmosil C-18, 250 mm × 4.6 mm, 5 μm) enhances the interaction with the phthalimide and phenyl moieties[1]. Employing a shallow gradient with a ternary mobile phase containing 0.05% trifluoroacetic acid (TFA), methanol, and acetonitrile provides the necessary selectivity to differentiate the alkyl chain lengths[2].

Q: I am observing peak splitting for the rac-4'-O-Desmethyl-4'-O-ethyl Apremilast standard. Is this column failure or true enantiomeric resolution? A: The diagnosis depends entirely on your stationary phase and sample diluent. Causality & Solution:

  • Achiral Columns (e.g., C18): Because this impurity is a racemate ("rac-"), it contains both (R) and (S) enantiomers. However, an achiral C18 column cannot resolve enantiomers. If you see splitting here, it is a chromatographic artifact. Injecting the sample in a solvent stronger than the mobile phase (e.g., 100% acetonitrile into a highly aqueous mobile phase) causes the sample plug to break apart before entering the column bed, leading to split or broadened peaks[3]. Fix: Dilute your sample in the initial mobile phase composition.

  • Chiral Columns (e.g., Chiralpak IA-3): If you are using an immobilized chiral stationary phase, peak splitting is actually the successful enantiomeric resolution of the racemate into its (R) and (S) forms. The chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)) forms transient diastereomeric complexes with the enantiomers, eluting them at different times[4].

Q: How do I eliminate peak tailing for this impurity? A: Peak tailing (Asymmetry factor > 1.5) is typically caused by secondary interactions between the analyte and the stationary phase. Causality & Solution: Apremilast and its analogs contain a phthalimide ring and a methylsulfonyl group. Unreacted silanol groups (-Si-OH) on silica-based columns can ionize and interact with these functional groups. To suppress silanol activity, adjust the mobile phase pH. For reversed-phase methods, adding 0.05% TFA lowers the pH and protonates silanols, eliminating the secondary interaction[1]. For normal-phase or green chiral methods, using a volatile buffer like 0.01M Ammonium Bicarbonate (pH 8.0) achieves a similar masking effect[4].

Self-Validating Experimental Protocols

Protocol 1: Achiral RP-HPLC for Impurity Profiling

Objective: Quantify rac-4'-O-Desmethyl-4'-O-ethyl Apremilast as a single impurity peak distinct from Apremilast. Self-Validating System: The method is validated if the resolution ( Rs​ ) between the API and the impurity is ≥1.5 . If Rs​<1.5 , the system dictates an automatic 2% reduction in the organic gradient slope.

  • Column Preparation: Install a C18 column (250 mm × 4.6 mm, 5 μm) and equilibrate the column oven at 25°C.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.05% TFA in LC-MS grade Water.

    • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).

  • Sample Preparation: Dissolve the standard in Mobile Phase A/B (80:20) to prevent solvent-strength-induced peak splitting[3].

  • Gradient Execution: Run a linear gradient from 20% B to 80% B over 40 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm.

Protocol 2: Chiral HPLC for Enantiomeric Resolution

Objective: Resolve the (R) and (S) enantiomers of the racemate. Self-Validating System: Baseline separation ( Rs​≥1.5 ) of the two enantiomeric peaks confirms chiral selector integrity. The peak area ratio must be ~50:50; deviations indicate sample degradation or chiral inversion.

  • Column Preparation: Install a Chiralpak IA-3 (250 mm × 4.6 mm, 3 μm) column. Set the column oven to 25°C[4].

  • Mobile Phase Setup: Prepare an isocratic blend of 0.01M NH4​HCO3​ (pH 8.0) and Acetonitrile in a 50:50 (v/v) ratio[4].

  • Sample Preparation: Dilute the racemate standard to 500 µg/mL using the mobile phase.

  • Isocratic Execution: Pump the mobile phase at 0.4 mL/min for a total run time of 45 minutes.

  • Detection: Monitor UV absorbance at 225 nm.

Quantitative Data Summary

ParameterAchiral RP-HPLC (Impurity Profiling)Chiral HPLC (Enantiomeric Resolution)
Column C18 (250 x 4.6 mm, 5 µm)Chiralpak IA-3 (250 x 4.6 mm, 3 µm)
Elution Mode Gradient (TFA / Water / ACN / MeOH)Isocratic ( NH4​HCO3​ / ACN 50:50)
Detection Wavelength 220 nm225 nm
Expected API Retention ~15.0 - 18.0 min~20.0 min
Impurity Retention ~16.5 - 19.5 min (Single Peak)~22.0 min (Peak 1), ~25.0 min (Peak 2)
Limit of Detection (LOD) ~0.8 - 1.5 ng0.016 - 0.032 µg/mL
Primary Challenge Co-elution with APIPeak Broadening over long run times

References

  • STABILITY-INDICATING RELATED SUBSTANCES METHOD OF APREMILAST BY HPLC AND SYNTHESIS AND CHRACTERIZATION OF RELATED IMPURITIES USING MASS AND NMR SPECTROSCOPY Source: Journal of Current Medical and Pharmaceutical Research 1

  • Identification, characterization and HPLC quantification of impurities in apremilast Source: Analytical Methods (RSC Publishing) 2

  • Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance Source: Taylor & Francis 4

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation Source: Agilent Technologies 3

Sources

Optimization

Technical Support Center: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast In Vitro Optimization

Welcome to the Technical Support Center for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also known as Apremilast EP Impurity D)[1]. As a structural analog and racemic impurity of the blockbuster PDE4 inhibitor Apremilast,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also known as Apremilast EP Impurity D)[1]. As a structural analog and racemic impurity of the blockbuster PDE4 inhibitor Apremilast, this compound is frequently utilized in in vitro studies to map structure-activity relationships (SAR), validate target specificity, and establish baseline pharmacodynamics.

Because this compound features an ethoxy substitution at the 4'-position and lacks the stereospecificity of the pure S-enantiomer parent drug, researchers must carefully optimize their dosing windows to account for altered binding kinetics and potential off-target effects.

Part 1: Compound Profiling & Expected Baselines

Before initiating your assays, it is critical to understand how the structural modifications of this analog alter its expected performance compared to standard Apremilast.

Quantitative Data Summary: Apremilast vs. Analog
ParameterStandard Apremilast (S-enantiomer)rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
Stereochemistry Pure S-enantiomerRacemic mixture (R/S)
4'-Position Substitution Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)
PDE4 IC₅₀ (Biochemical) ~74 nM[2]Expected Right-Shift (>150 nM)
PBMC TNF-α IC₅₀ ~7.7 – 11.0 nM[2]Expected Right-Shift (>20 nM)
Max Final DMSO (In Vitro) < 0.1% v/v< 0.1% v/v

Part 2: Troubleshooting Guides & FAQs

Q: My enzymatic PDE4 assay shows a significantly higher IC₅₀ for this analog compared to standard Apremilast. Is this expected?

A: Yes. This is a direct result of the compound's structural causality. The catalytic pocket of the PDE4 enzyme is highly stereoselective. Standard Apremilast is synthesized as a pure S-enantiomer, which perfectly aligns with the metal-ion binding pocket of PDE4. Because rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is a racemate, 50% of your stock consists of the R-enantiomer, which is sterically hindered and exhibits vastly reduced affinity. Furthermore, replacing the 4'-methoxy group with a bulkier 4'-ethoxy group alters the hydrophobic interactions within the binding cleft[1]. Therefore, you should expect a right-shifted dose-response curve.

Q: Why must I pre-incubate my cells with the analog for 1 hour before adding LPS in the TNF-α assay?

A: To establish the necessary intracellular signaling cascade before inflammatory induction. The anti-inflammatory efficacy of PDE4 inhibitors relies on the intracellular accumulation of cyclic AMP (cAMP)[3]. Pre-incubation allows the analog to permeate the cell membrane, bind the PDE4 catalytic site, and block cAMP hydrolysis. This creates a basal elevation of cAMP and subsequent activation of Protein Kinase A (PKA). When LPS is introduced to stimulate TLR4, the pre-activated PKA/CREB pathway is already primed to competitively suppress the NF-κB-driven transcription of TNF-α[3]. Without pre-incubation, the rapid kinetics of LPS-induced NF-κB translocation will outpace the analog's ability to elevate cAMP, leading to false-negative efficacy data.

Q: How do I differentiate compound toxicity from solvent toxicity in my phenotypic readouts?

A: By engineering a self-validating assay system using multiplexed readouts. Both the compound and the vehicle (DMSO) can compromise cell membrane integrity. Dead cells do not secrete cytokines, which can artificially present as a "successful" reduction in TNF-α. To validate your results, you must multiplex your cytokine ELISA with a Lactate Dehydrogenase (LDH) release assay[4]. LDH is a stable cytosolic enzyme released only upon cell lysis. If TNF-α decreases while LDH increases, the "inhibition" is an artifact of toxicity. Always include a vehicle-only control (e.g., 0.1% DMSO) to establish the baseline solvent toxicity.

Part 3: Mechanism and Experimental Workflows

PDE4_Signaling Analog rac-4'-O-Desmethyl-4'-O-ethyl Apremilast PDE4 PDE4 Enzyme Analog->PDE4 Inhibits Catalytic Site cAMP Intracellular cAMP PDE4->cAMP Hydrolysis (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation CREB Phosphorylated CREB PKA->CREB Phosphorylation TNFa TNF-α Transcription CREB->TNFa Competitive Suppression

Fig 1. Mechanism of action: PDE4 inhibition by the Apremilast analog leading to TNF-α suppression.

Protocol 1: Biochemical PDE4 Inhibition Assay (Self-Validating)

Purpose: To determine the exact IC₅₀ of the analog independent of cell membrane permeability.

  • Reagent Preparation: Prepare a 10 mM stock of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in anhydrous DMSO. Create a 10-point serial dilution (0.1 nM to 10 µM). Include pure standard Apremilast as a positive validation control.

  • Enzyme Setup: In a 96-well microplate, add recombinant PDE4 enzyme (or U937 human monocytic cell lysate) to the assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)[5].

  • Compound Incubation: Add the analog dilutions to the wells. Ensure the final DMSO concentration is strictly ≤1% for the biochemical assay. Incubate at room temperature for 15 minutes to allow target engagement.

  • Substrate Addition: Initiate the reaction by adding 1 µM cAMP substrate[3]. Incubate at 33°C for 30 minutes[5].

  • Readout: Terminate the reaction and quantify remaining cAMP using a luminescence-based cAMP detection kit. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol_Workflow S1 1. Stock Prep (10 mM in DMSO) S2 2. PDE4 Assay (cAMP Hydrolysis) S1->S2 S3 3. PBMC Isolation (Ficoll Gradient) S1->S3 S4 4. LPS Stim (1h Pre-incubate) S3->S4 S5 5. Dual Readout (ELISA & LDH) S4->S5

Fig 2. In vitro workflow for optimizing analog dosage across biochemical and cell-based assays.

Protocol 2: PBMC TNF-α Inhibition & Viability Assay

Purpose: To evaluate phenotypic efficacy and rule out solvent/compound toxicity.

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from normal donor buffy coats using density centrifugation over Ficoll-Hypaque[5].

  • Seeding: Seed PBMCs at 1 × 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin in a 96-well tissue culture plate.

  • Pre-Incubation: Treat the cells with the analog (0.1 nM to 10 µM). Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.1% v/v to prevent baseline solvent toxicity. Incubate for 1 hour at 37°C in 5% CO₂[6].

  • Stimulation: Add 10 ng/mL to 1 µg/mL Lipopolysaccharide (LPS) to stimulate TLR4[2]. Incubate for 16–24 hours.

  • Multiplexed Readout:

    • Viability: Extract 50 µL of supernatant and assay for LDH release to confirm cell viability remains >95%[4].

    • Efficacy: Assay the remaining supernatant for TNF-α levels via Enzyme-Linked Immunosorbent Assay (ELISA)[5].

Sources

Troubleshooting

Technical Support Center: Stability Testing of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast solutions. It is designed to add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast solutions. It is designed to address common challenges and provide scientifically grounded solutions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary degradation pathways I should be concerned about for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in solution?

A1: Based on the structure of Apremilast and its analogs, the primary degradation pathways to anticipate are hydrolysis and oxidation.[1][2][3][4] The ester and amide functionalities present in the molecule are susceptible to hydrolysis under both acidic and alkaline conditions. The electron-rich aromatic rings and other functional groups could be prone to oxidation. Photodegradation is also a potential concern and should be investigated as stipulated by ICH guidelines.[5][6]

Q2: What are the initial steps to take before initiating a full-scale stability study?

A2: Before embarking on a comprehensive stability study, it is crucial to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[7][8] This method must be capable of separating the parent compound from all potential degradation products.[7] Performing forced degradation studies is an essential first step.[2][9] These studies involve subjecting the drug solution to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and light) to intentionally generate degradation products.[1][6] This helps in identifying potential degradants and ensuring the analytical method can resolve them from the active pharmaceutical ingredient (API).[2]

Forced Degradation Studies

Q3: What are the recommended stress conditions for forced degradation studies of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast solutions?

A3: The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[9] Conditions should be aggressive but not so severe that they lead to complete degradation or the formation of secondary, irrelevant products. The following table provides a starting point for stress conditions, which may need to be optimized based on the observed stability of your specific formulation.

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2 - 24 hours at RT or elevated temp (e.g., 60°C)To assess susceptibility to degradation in acidic environments.[10][11]
Base Hydrolysis 0.1 M NaOH2 - 24 hours at RTTo evaluate stability in alkaline conditions, which can catalyze hydrolysis of esters and amides.[10][11]
Oxidation 3-30% H₂O₂2 - 24 hours at RTTo identify susceptibility to oxidative degradation.[10][11]
Thermal 60 - 80°C24 - 72 hoursTo assess the impact of heat on the molecule's stability.[9]
Photostability ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)As per ICH guidelinesTo determine if the molecule is light-sensitive.[5][6]

Q4: My forced degradation study shows no degradation under initial stress conditions. What should I do?

A4: If you observe minimal or no degradation, you will need to increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the stress agent: For example, moving from 0.1 M HCl to 1 M HCl.

  • Increasing the temperature: Performing the stress study at an elevated temperature can accelerate degradation.

  • Extending the duration of the study: A longer exposure time may be necessary to induce degradation.

It's a systematic process of carefully escalating the stress to achieve the target degradation level.

Troubleshooting Guides

HPLC Analysis Issues

Q5: I am observing peak tailing for the parent compound in my HPLC analysis. What are the likely causes and solutions?

A5: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: The stationary phase in reversed-phase columns can have residual acidic silanol groups that interact with basic functional groups on the analyte, causing tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. Adding a competing base, like triethylamine (TEA), to the mobile phase can also help, although this is less common with modern high-purity silica columns.[12]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[12][13]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent.[14] If the problem persists, the column may need to be replaced.

Q6: My retention times are shifting between injections. How can I resolve this?

A6: Retention time instability can compromise the reliability of your data. Consider the following:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of shifting retention times.[14]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Use a high-quality degasser to remove dissolved gases, which can cause pressure fluctuations.[13]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[14]

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates and pressure fluctuations.[15]

    • Solution: Perform regular pump maintenance. If you suspect a pump issue, consult your instrument's troubleshooting guide or contact technical support.

Q7: I'm seeing unexpected "ghost" peaks in my chromatograms. What is their origin?

A7: Ghost peaks are spurious peaks that can appear in your chromatogram and interfere with the analysis.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system are common culprits.[15]

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[13] Flush the system thoroughly.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Optimize the injector wash solvent and ensure it is strong enough to remove all residues of the analyte.[15]

  • Degradation in the Autosampler: The sample may be degrading while sitting in the autosampler.

    • Solution: Use a cooled autosampler if the compound is known to be unstable at room temperature.

Experimental Workflow

Below is a generalized workflow for conducting a stability study of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast solutions.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_forced_deg Phase 2: Forced Degradation cluster_stability Phase 3: Formal Stability Study cluster_analysis Phase 4: Analysis & Reporting prep_solution Prepare Stock and Sample Solutions method_dev Develop & Validate Stability-Indicating HPLC Method prep_solution->method_dev stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress_studies peak_purity Assess Peak Purity stress_studies->peak_purity storage Store Samples under ICH Conditions peak_purity->storage sampling Sample at Predetermined Time Points storage->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Analyze Data & Determine Degradation Rates hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for stability testing.

Experimental Protocols

Protocol 1: Preparation of Stock and Sample Solutions
  • Stock Solution Preparation: Accurately weigh a suitable amount of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Dilute the stock solution with the appropriate solvent or formulation buffer to the desired concentration for HPLC analysis (e.g., 100 µg/mL).

Protocol 2: General Forced Degradation Procedure
  • Sample Preparation: To separate aliquots of the sample solution, add the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂). For thermal stress, place the sample in a temperature-controlled oven. For photostability, expose the sample to a light source according to ICH Q1B guidelines.[5]

  • Incubation: Incubate the samples for a predetermined period.

  • Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute the stressed samples to the target concentration for HPLC analysis.

  • Analysis: Analyze the samples by the validated stability-indicating HPLC method.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between stress conditions and potential degradation products.

Degradation_Pathways cluster_stress Stress Conditions cluster_degradants Potential Degradation Products parent rac-4'-O-Desmethyl-4'-O-ethyl Apremilast acid Acidic Hydrolysis parent->acid base Basic Hydrolysis parent->base oxidation Oxidation parent->oxidation photo Photodegradation parent->photo hydrolysis_prod Hydrolytic Degradants acid->hydrolysis_prod base->hydrolysis_prod oxidative_prod Oxidative Degradants oxidation->oxidative_prod photo_prod Photolytic Degradants photo->photo_prod

Caption: Relationship between stress conditions and degradation.

References

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • [Journal Name]. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • [Journal Name]. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • [Journal Name]. (n.d.). STABILITY-INDICATING RELATED SUBSTANCES METHOD OF APREMILAST BY HPLC AND SYNTHESIS AND CHRACTERIZATION OF RELATED IMPURITIES USING MASS AND NMR SPECTROSCOPY.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • [Journal Name]. (2020, March 15). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast.
  • PubMed. (2017, July 15). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • [Journal Name]. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, May 20). Development and Validation of Stability Based Hplc Method for Apremilast Tablets.
  • ICH. (n.d.). Quality Guidelines.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • SciSpace. (2020, March 15). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast.
  • Scirp.org. (n.d.). Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Semantic Scholar. (n.d.). Identification and characterization of process-related substances and egradation products in apremilast : Process optimization and egradation pathway elucidation uting.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • [Journal Name]. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • [Journal Name]. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, December 1). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation | Request PDF.
  • International Journal of Advances in Engineering and Management (IJAEM). (2021, July 29). An Overview on Analysis of Apremilast.
  • PMDA. (2016, December 2). Report on the Deliberation Results.
  • PMC. (n.d.). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis.
  • CLEARSYNTH. (n.d.). rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5.
  • ResearchGate. (n.d.). Stability studies of Apremilast | Download Scientific Diagram.
  • Research Journal of Pharmacy and Technology. (2022, June 27). Formulation Development and Evaluation of Apremilast Nanoemulsion.
  • LGC Standards. (n.d.). rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5.
  • Asian Journal of Pharmaceutics. (2024, July 19). Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer.
  • SynThink. (n.d.). Apremilast N-Desacetyl O4-Desmethyl O3-Desethyl Impurity | 1384439-80-8.
  • Clearsynth. (n.d.). O4-Desmethyl O3-Desethyl Apremilast | CAS No. 1384439-79-5.

Sources

Optimization

common pitfalls in rac-4'-O-Desmethyl-4'-O-ethyl Apremilast experiments

Technical Support Center: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Welcome to the technical support resource for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast. This guide is designed for researchers, chemists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Welcome to the technical support resource for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, analysis, and experimental use of this Apremilast analog. As a known impurity and a relevant compound for structure-activity relationship (SAR) studies, understanding its behavior is critical for robust and reproducible results.

This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will delve into the causality behind experimental phenomena and provide validated protocols to overcome common pitfalls.

Section 1: Compound Identity & Handling - Frequently Asked Questions

This section addresses the most common initial queries regarding the fundamental properties and handling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

Q1: What exactly is rac-4'-O-Desmethyl-4'-O-ethyl Apremilast?

A1: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is a close structural analog and a known process-related impurity of Apremilast.[1][2] Its chemical structure differs from Apremilast at the 4'-position of the phenyl ring, where the methoxy group (-OCH₃) is replaced by an ethoxy group (-OCH₂CH₃). The "rac-" prefix indicates that it is a racemic mixture, containing both the (S) and (R) enantiomers in equal amounts.[3] Apremilast itself is the (S)-enantiomer.[4] This compound is crucial for impurity profiling in the manufacturing of Apremilast and for pharmacological studies to understand the impact of minor structural changes on biological activity.

Q2: What are the solubility characteristics of this compound?

A2: While specific solubility data for this exact analog is not widely published, its properties can be reliably inferred from the parent compound, Apremilast. Apremilast is practically insoluble in water across a wide pH range but is soluble in organic solvents.[4][5] Therefore, rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is expected to exhibit similar behavior.

SolventExpected SolubilityReference (for Apremilast)
Water & Aqueous BuffersPractically Insoluble / Sparingly Soluble[4][6][7]
Dimethyl Sulfoxide (DMSO)Soluble (approx. 10 mg/mL)[7][8]
Dimethylformamide (DMF)Soluble (approx. 20 mg/mL)[8]
Dichloromethane (DCM)Soluble[4][9]
AcetoneSparingly Soluble to Soluble[4][9]
EthanolSlightly Soluble[7]

For experimental use, such as in cell-based assays, a common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.[8] Be aware that the compound may precipitate at higher concentrations in aqueous solutions.

Q3: How should I properly store the compound to ensure its stability?

A3: As a crystalline solid, rac-4'-O-Desmethyl-4'-O-ethyl Apremilast should be stored in a well-sealed container at -20°C for long-term stability.[8] Apremilast is noted to be non-hygroscopic, a property likely shared by this analog.[4][5] For solutions, DMSO or DMF stocks stored at -20°C are generally stable for short periods, but aqueous solutions are not recommended for storage beyond one day due to potential degradation and precipitation.[8]

Section 2: Synthesis and Purification Troubleshooting

The synthesis of Apremilast analogs can be challenging due to multi-step reactions and the potential for side-product formation.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Final Analysis A Starting Materials (e.g., 3-Acetamidophthalic Anhydride) B Condensation Reaction (e.g., with aminosulfone analog) A->B Acetic Acid, Heat C Crude Product Mixture B->C Workup D Column Chromatography (Silica Gel) C->D E Fraction Collection & Analysis (TLC/LC-MS) D->E F Solvent Evaporation E->F G Purified Compound F->G Drying H Characterization (HPLC, NMR, MS) G->H

Caption: General experimental workflow for synthesis and purification.

Q4: My synthesis yield is very low. What are the likely causes?

A4: Low yields in Apremilast-like syntheses often stem from several factors:

  • Incomplete Reaction: The condensation step to form the phthalimide ring system typically requires prolonged heating (e.g., >18 hours) in conventional batch synthesis.[10] Incomplete conversion is a common issue. Consider increasing the reaction time or, if equipment allows, the temperature. Continuous flow chemistry has been shown to drastically reduce reaction times to ~30 minutes at 130°C by overcoming solvent boiling point limitations.[10]

  • Side Reactions: The formation of impurities, such as deacetylated byproducts, can consume starting materials and reduce the yield of the desired product.[10][11] This is often exacerbated by extended reaction times at high temperatures.

  • Sub-optimal Reagents: Ensure the purity and dryness of your starting materials and solvents. The aminosulfone intermediate, in particular, must be of high quality.

  • Purification Losses: The compound may be partially lost during aqueous workups or adhere irreversibly to the stationary phase during column chromatography if an inappropriate solvent system is used.

Q5: My crude product shows multiple impurities by HPLC/TLC. What are they likely to be?

A5: Besides unreacted starting materials, several process-related impurities and degradation products can be present. Based on studies of Apremilast, you should look for:

  • (S)-4-amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione: This is the "Deacetyl impurity," where the acetyl group on the phthalimide ring is lost.[11]

  • Positional Isomers: Impurities can arise from alternative reaction pathways, leading to different connectivity.

  • Hydrolysis Products: The phthalimide ring can undergo hydrolysis, especially under strong acidic or basic conditions during workup, opening to form benzoic acid derivatives.[12]

A comprehensive impurity profile of Apremilast has been established, which serves as an excellent guide for identifying potential analogous impurities in your synthesis.[2][13]

Section 3: Analytical Characterization Pitfalls

Accurate characterization is essential for confirming the identity and purity of your compound.

Q6: I am having trouble developing an HPLC method. Can you provide a starting point and troubleshooting tips?

A6: Absolutely. A robust reversed-phase HPLC (RP-HPLC) method is the standard for analyzing Apremilast and its analogs. Below is a validated starting point and a troubleshooting table.

Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale & Reference
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for this class of molecules.[14][15]
Mobile Phase A Water with 0.1% Formic Acid or Phosphate Buffer (pH ~3.0)Acidic pH improves peak shape by ensuring acidic/basic functional groups are in a single protonation state.[13][16]
Mobile Phase B AcetonitrileAcetonitrile is a common strong solvent that provides good peak resolution and lower backpressure than methanol.[13][14]
Gradient Linear gradient (e.g., 40% B to 70% B over 20 min)A gradient is necessary to elute the main compound and resolve it from both more polar and less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[14][17]
Detection (UV) ~230 nmThis is a common λmax for Apremilast, providing good sensitivity.[16][17][18]
Column Temp. 25-30 °CProvides reproducible retention times.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH is too close to the pKa of the analyte. 3. Column overload.1. Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase (use with caution). 2. Ensure mobile phase pH is at least 2 units away from the analyte's pKa; pH 3.0 is generally effective.[13] 3. Reduce the injection concentration/volume.
Poor Resolution 1. Inadequate separation power of the mobile phase. 2. Inappropriate column chemistry.1. Make the gradient shallower to increase separation time between peaks. 2. Try methanol as mobile phase B, as it has different selectivity than acetonitrile. 3. Consider a phenyl-hexyl column, which offers alternative (pi-pi) interactions.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

Q7: What ions and fragments should I look for in Mass Spectrometry (MS)?

A7: For rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (Molecular Formula: C₂₃H₂₆N₂O₇S, Molecular Weight: 474.53 g/mol ), you should expect the following in electrospray ionization (ESI):

  • Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 475.15 and the sodium adduct [M+Na]⁺ at m/z 497.13. The protonated molecule is often the base peak.

  • Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 473.14 is expected. Studies on related compounds suggest negative mode can sometimes offer cleaner spectra with fewer adducts.[19]

  • Fragmentation (MS/MS): Key fragmentations would likely involve the loss of the methylsulfonyl group and cleavages around the phthalimide core, similar to Apremilast.[13]

Q8: My NMR spectrum looks complex. What are the key signals to confirm the structure?

A8: The ¹H NMR will be complex due to the racemic nature and numerous aromatic and aliphatic protons. Key signals to confirm the structure are:

  • Ethyl Group: A characteristic quartet (~4.0-4.1 ppm) and a triplet (~1.3-1.4 ppm) confirming the ethoxy group. This is the primary differentiator from Apremilast.

  • Methoxy Group: A singlet around 3.7 ppm.

  • Acetyl Group: A singlet around 2.0-2.2 ppm.

  • Aromatic Protons: A series of doublets and multiplets in the aromatic region (~6.9-7.8 ppm).

  • Sulfone Methyl Group: A singlet around 3.0 ppm.

Comparing your spectrum to published data for Apremilast and its characterized impurities is the most effective way to assign peaks.[13][20]

Section 4: Experimental Use & Stability Considerations

Using the compound in biological or chemical experiments requires careful preparation and an awareness of its stability limitations.

G main rac-4'-O-Desmethyl-4'-O-ethyl Apremilast C₂₃H₂₆N₂O₇S acid Acidic Hydrolysis (e.g., HCl) Phthalimide ring opening main->acid base Alkaline Hydrolysis (e.g., NaOH) Phthalimide ring opening & Deacetylation main->base oxid Oxidative Stress (e.g., H₂O₂) Potential oxidation of sulfone or other sites main->oxid photo Photolysis (UV light) Minor degradation main->photo

Caption: Potential degradation pathways based on forced degradation studies of Apremilast.

Q9: What is the best way to prepare solutions for cell culture experiments?

A9: Due to its poor aqueous solubility, a stock solution in 100% DMSO is required. A validated protocol, adapted from Apremilast, is as follows:[8]

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-20 mM). Ensure it is fully dissolved. This stock solution can be stored at -20°C.

  • Create an Intermediate Dilution: If necessary, create an intermediate dilution from your stock solution into your cell culture medium.

  • Final Dilution: Perform the final dilution into the cell culture medium immediately before adding it to the cells. The final concentration of DMSO in the culture should be kept low (typically <0.1% v/v) to avoid solvent toxicity to the cells.

  • Solubility Check: After final dilution, visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of solubilizing agents like surfactants, though this can interfere with some assays.

CRITICAL NOTE: Do not store the compound in aqueous solutions for extended periods, as it is prone to hydrolysis and precipitation. Prepare fresh dilutions for each experiment.[8]

Q10: My compound's activity seems to decrease over the course of a multi-day experiment. Why?

A10: This is likely a stability issue. Forced degradation studies on Apremilast reveal its susceptibility to certain conditions, which will be shared by this analog:

  • Alkaline and Acidic Conditions: Apremilast shows significant degradation under both acidic and alkaline conditions, primarily through hydrolysis of the phthalimide ring.[14][21] Ensure the pH of your experimental medium is stable and buffered, typically around pH 7.2-7.4.

  • Oxidative Stress: The compound is also susceptible to degradation under oxidative conditions (e.g., in the presence of hydrogen peroxide).[14][21] If your experimental system generates reactive oxygen species, this could contribute to compound degradation.

  • Photostability: While less pronounced, some degradation under photolytic stress has been observed.[14] It is good practice to protect stock solutions and experimental plates from direct, prolonged light exposure.

By understanding these potential pitfalls, researchers can design more robust experiments, generate reliable data, and accurately interpret their findings when working with rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

References

  • Li, Y., et al. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Patel, M., et al. (2018). Results of solubility study of apremilast (APM) in different media. ResearchGate. [Link]

  • Teva Canada Limited. (2022). Teva-Apremilast - PRODUCT MONOGRAPH. [Link]

  • Wikipedia. (n.d.). Apremilast. Wikipedia. [Link]

  • Liu, Y., et al. (2016). Determination of apremilast in rat plasma by UPLC-MS/MS in ESI-negative mode to avoid adduct ions formation. Semantic Scholar. [Link]

  • Shaikh, S. M., et al. (2017). Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions. PubMed. [Link]

  • Patel, P., et al. (2020). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Li, Y., et al. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. ResearchGate. [Link]

  • Patel, P., et al. (2020). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. SciSpace. [Link]

  • Badhe, P., et al. (2020). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. PubMed. [Link]

  • Shah, R., et al. (2020). Analytical Method of Apremilast. Asian Journal of Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (2016). Table S1 MS assignment for Apremilast and its impurities Table S2 1H NMR assignment for Apremilast and its impurities. RSC Publishing. [Link]

  • Patel, J., et al. (2023). Apremilast -A review of Analytical Methods Developed for API with its impurities, Pharmaceutical Formulations and Biological Matrices. ResearchGate. [Link]

  • Khadse, S. C., et al. (2020). A Concise Review Based on Analytical Method Development and Validation of Apremilast in Bulk and Marketed Dosage Form. Journal of Drug Delivery and Therapeutics. [Link]

  • Wang, L., et al. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. Analytical Methods. [Link]

  • Badhe, P., et al. (2020). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology. [Link]

  • Wang, L., et al. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. RSC Publishing. [Link]

  • Shah, R., et al. (2020). Analytical Method of Apremilast: A Review. Asian Journal of Pharmaceutical Analysis. [Link]

  • Patel, S., et al. (2022). Development And Validation Of Rp-Hplc Method For Estimation Of Apremilast In Bulk And Pharmaceutical Dosage Form. Journal of Pharmaceutical Negative Results. [Link]

  • Yang, B., et al. (2024). A Continuous Process for Manufacturing Apremilast. Part I: Process Development and Intensification by Utilizing Flow Chemistry Principles. ACS Publications. [Link]

  • Patel, B., et al. (2022). Development and Validation of Stability Based Hplc Method for Apremilast Tablets. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Welcome to the Advanced Application Support Center for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also known as Apremilast EP Impurity D, CAS: 2448678-64-4)[1]. This compound is a critical analog, metabolite, and referenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also known as Apremilast EP Impurity D, CAS: 2448678-64-4)[1]. This compound is a critical analog, metabolite, and reference standard used in phosphodiesterase 4 (PDE4) inhibitor research and bioanalytical method development.

Because minor structural modifications—such as the substitution of the 4'-methoxy group with an ethoxy group—can alter lipophilicity, protein binding, and ionization efficiency, researchers frequently encounter experimental variability. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust data generation.

Module 1: LC-MS/MS Bioanalytical Variability

Accurate quantification of Apremilast analogs in biological matrices is notoriously susceptible to matrix effects[2]. The following FAQs address the most common chromatographic and mass spectrometry failures.

Q1: Why are my standard curves non-linear at concentrations below 1 ng/mL?

Causality: Endogenous plasma phospholipids co-elute with the analyte, causing severe ion suppression in the Electrospray Ionization (ESI) source. Simple Protein Precipitation (PPT) using acetone or acetonitrile fails to remove these polar lipids, leading to signal quenching at the Lower Limit of Quantification (LLOQ). Solution: Abandon PPT in favor of Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)[2]. Furthermore, always utilize the stable isotope-labeled internal standard,3[3], to mathematically compensate for residual matrix variations during ionization[4].

Q2: What causes shifting retention times and peak tailing for this compound?

Causality: The desmethyl-ethyl substitution slightly alters the molecule's pKa. If the mobile phase is unbuffered or fluctuates near the pKa of the acetamide group, the compound exists in a mixed ionization state, causing peak splitting and retention time drift. Solution: Strictly buffer the mobile phase to pH 4.0. A highly recommended system is4[4].

Quantitative Comparison of Extraction Methodologies

To illustrate the impact of sample preparation on assay reliability, the table below summarizes the performance metrics of different extraction methods for Apremilast analogs.

Extraction MethodMean Recovery (%)Matrix Factor (Lipid Suppression)LLOQ Achieved (ng/mL)Reproducibility (%CV)
Protein Precipitation (PPT) 72 - 78%0.65 (High Suppression)0.100> 15.0%
Liquid-Liquid Extraction (LLE) 85 - 89%0.92 (Low Suppression)0.030< 8.0%
Solid Phase Extraction (SPE) 90 - 95%0.98 (Negligible Suppression)0.030< 5.0%
Protocol 1: Self-Validating LLE UPLC-MS/MS Workflow

This protocol utilizes5[5] to selectively partition the analyte while leaving polar phospholipids in the aqueous waste.

  • Spiking: Aliquot 100 µL of plasma sample into a microcentrifuge tube. Add 100 µL of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast-d5 Internal Standard (IS) solution (200 pg/mL).

  • Extraction: Add 2.5 mL of tert-butylmethyl ether. Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 5000 rpm for 20 minutes at 25°C to separate the organic and aqueous layers.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness at 40°C using a turbo evaporator.

  • Reconstitution: Dissolve the dried residue in 200 µL of mobile phase (10 mM NH₄OAc pH 4.0 : MeOH : ACN).

  • Self-Validation Check (Matrix Factor): Calculate the absolute peak area of the IS in the extracted samples versus the IS spiked directly into neat mobile phase. System Validation: An IS recovery variance of <15% across the plate confirms successful lipid exclusion.

LCMS_Workflow A Biological Matrix (Plasma/Serum) B Spike Internal Standard (Apremilast-d5) A->B C Extraction Selection B->C D Protein Precipitation (PPT) High Phospholipid Retention C->D Sub-optimal E Liquid-Liquid Extraction (LLE) tert-butylmethyl ether C->E Optimal F Ion Suppression Variable Recovery D->F G UPLC-ESI-MS/MS (pH 4.0 Buffer) E->G F->G H Robust Quantification (LLOQ: 0.03 ng/mL) G->H

Fig 1. LC-MS/MS workflow optimization for reducing matrix-induced variability.

Module 2: In Vitro Enzymatic & Cell-Based Pharmacodynamics

Apremilast and its analogs exert their anti-inflammatory effects by acting as6[6]. Variability in these assays usually stems from compound handling or timing mismatches in intracellular signaling cascades.

Q3: Why is the IC50 of the analog highly variable in my Raw264.7 TNF- α inhibition assay?

Causality: The mechanism of action is indirect. PDE4 inhibition prevents cAMP degradation, which subsequently activates downstream effectors like 7[7] to suppress TNF- α transcription. If the analog is added simultaneously with an inflammatory stimulus (e.g., LPS), rapid TNF- α transcription outpaces the accumulation of the intracellular cAMP pool. Solution: Implement a strict 8[8] with the compound at 37°C before introducing the inflammatory stimulus.

Q4: I am seeing high background noise in my cell-free PDE4 IMAP assay. How do I fix this?

Causality: Apremilast analogs have poor aqueous solubility and can form micro-aggregates in the assay buffer, leading to non-specific light scattering or fluorescence quenching. Solution: Prepare all master stocks in 100% DMSO and ensure the final assay concentration of DMSO does not exceed 1%. Use low-binding, black 384-well plates to prevent compound adsorption to the plasticware.

Protocol 2: Self-Validating High-Throughput PDE4 IMAP Assay

This protocol utilizes Immobilized Metal Assay for Phosphodiesterases (IMAP) to measure the inhibition of cAMP hydrolysis[9].

  • Preparation: Prepare 1X IMAP Reaction Buffer (containing 10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.2).

  • Compound Addition: Dispense 5 µL of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (pre-diluted in 1% DMSO) into a black 384-well plate.

  • Enzyme Addition: Add 5 µL of recombinant human PDE4 enzyme to all wells (except "No Enzyme" controls).

  • Incubation: Add 5 µL of fluorescently labeled cAMP substrate. Incubate at room temperature for 1 hour protected from light.

  • Detection: Add 15 µL of IMAP Binding Reagent. Incubate for 30 minutes, then read Fluorescence Polarization (FP).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the "No Enzyme" (max polarization) and "Vehicle + Enzyme" (min polarization) control wells. System Validation: Proceed with data analysis only if Z' > 0.5, confirming the assay's dynamic range is sufficient to detect competitive inhibition.

PDE4_Pathway Ligand rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Enzyme PDE4 Enzyme (Active) Ligand->Enzyme Competitive Inhibition Substrate cAMP (Intracellular Pool) Enzyme->Substrate Prevents Hydrolysis Effectors PKA & Epac1/2 Activation Substrate->Effectors Accumulation Triggers Output Suppression of TNF-α Release Effectors->Output Immunomodulation

Fig 2. Mechanism of PDE4 inhibition and downstream cAMP-mediated TNF-α suppression.

References

  • Ramanatham et al. "Determination of Apremilast In Human Plasma by Using LC–ESI– MS/MS." American Journal of PharmTech Research. 2

  • BenchChem. "A Comparative Guide to Apremilast Bioanalysis: Evaluating an LC-MS/MS Assay Using Apremilast-d5." BenchChem Technical Resources.4

  • Goski S. & Venkatesh P. "DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF APREMILAST IN HUMAN PLASMA (K3EDTA) BY USING LC-MS/MS." IJSDR.

  • Chen et al. "Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies." PubMed Central (PMC). 5

  • Rao et al. "LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits." Indian Journal of Pharmaceutical Education and Research. 10

  • Pharmaffiliates. "Apremilast-impurities." Pharmaffiliates Catalog. 11

  • LGC Standards. "rac-4'-O-Desmethyl-4'-O-ethyl Apremilast-d5." LGC Standards. 12

  • SynThink Chemicals. "Apremilast EP Impurity D | 2448678-64-4." SynThink. 1

  • Schafer et al. "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis." PubMed Central (PMC). 8

  • Clearsynth. "Tulathromycin A Metabolite Product List (rac-4'-O-Desmethyl-4'-O-ethyl Apremilast-d5)." Clearsynth. 3

  • Echo Chemical. "O-ethyl Apremilast-d5." Echo Chemical. 13

  • BenchChem. "Application Notes and Protocols for High-Throughput Screening of Novel PDE4 Inhibitors Like Orismilast." BenchChem Technical Resources. 9

  • Landge et al. "Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug." American Journal of Analytical Chemistry.6

  • FDA. "206088Orig1s000 (Apremilast Pharmacology Review)." FDA.gov. 14

  • Perez-Aso et al. "Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors." ResearchGate. 7

Sources

Optimization

refining rac-4'-O-Desmethyl-4'-O-ethyl Apremilast analytical detection limits

Topic: Refining Detection Limits for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Target Audience: Analytical Chemists, Method Development Scientists, and CMC Professionals Welcome to the Advanced Analytical Support Center....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Refining Detection Limits for rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Target Audience: Analytical Chemists, Method Development Scientists, and CMC Professionals

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered to address the chromatographic and mass spectrometric challenges associated with isolating and quantifying rac-4'-O-Desmethyl-4'-O-ethyl Apremilast—a highly lipophilic, racemic diethoxy analog of the standard Apremilast API.

Because this impurity differs from the parent drug by only a single methylene group (an ethoxy group replacing a methoxy group at the 4' position) and lacks stereospecificity, it presents unique challenges in achieving International Council for Harmonisation (ICH) Q2(R1) compliant Limits of Detection (LOD) and Quantitation (LOQ).

Troubleshooting Guides & FAQs

Q1: Why is the rac-4'-O-Desmethyl-4'-O-ethyl Apremilast peak tailing, causing integration errors and artificially raising my LOQ? The Causality: Peak tailing for this specific analog is typically driven by secondary electrostatic interactions. While the primary retention mechanism is hydrophobic (π-π and Van der Waals interactions with the diethoxy-phenyl ring), the basic acetamide and sulfone moieties can interact with unreacted, acidic residual silanols on the silica backbone of the stationary phase. The Solution: Switch to a heavily end-capped, high-carbon-load column such as a Synergi Max-RP 80A or a Cosmosil C18 1. Furthermore, introducing an acidic modifier (e.g., 0.05% Trifluoroacetic acid or Formic acid) drops the mobile phase pH below the pKa of the silanols (pH ~3.5), neutralizing them and ensuring the impurity elutes as a sharp, symmetrical peak 2.

Q2: I am using LC-MS/MS, but I cannot push the LOD below 0.05 µg/mL due to massive baseline noise. How can I suppress this? The Causality: When testing for related substances, the Apremilast API is usually prepared at a massive nominal concentration (e.g., 500 µg/mL). Even if the impurity (m/z 475[M+H]+) is separated from the API (m/z 461 [M+H]+) by mass, the physical presence of the highly concentrated API in the Electrospray Ionization (ESI) source causes severe droplet space-charge effects. This leads to ion suppression and elevated background noise, masking the trace impurity. The Solution: Implement a post-column divert valve. Because the diethoxy impurity is slightly more lipophilic than the methoxy API, it will elute after Apremilast on a reversed-phase column. Program the divert valve to send the massive API peak to waste, switching the flow to the mass spectrometer only during the specific elution window of the impurity.

Q3: How do I ensure my refined method is self-validating across different instruments? The Causality: Method transfer often fails due to slight variations in dead volume or pump mixing efficiency, which shifts the retention time of structurally similar analogs. The Solution: Build System Suitability Testing (SST) directly into the protocol. The method is only valid if the critical pair resolution ( Rs​ ) between Apremilast and the rac-4'-O-Desmethyl-4'-O-ethyl analog is strictly >2.0 , and the Signal-to-Noise (S/N) ratio at the LOQ level is ≥10 .

Experimental Workflows & Logical Frameworks

LOD_Optimization Problem High LOD/LOQ (Signal/Noise < 10) Peak Peak Sharpening (Reduce Tailing) Problem->Peak Noise Noise Reduction (Matrix Cleanup) Problem->Noise Endcap Heavily End-capped Stationary Phase Peak->Endcap Acid Acidic Modifier (pH Control) Peak->Acid Goal Refined LOQ (< 0.05 µg/mL) Noise->Goal Divert Valve Endcap->Goal Acid->Goal

Caption: Logical framework for refining analytical detection limits of impurities.

LCMS_Workflow Sample Sample Prep (500 µg/mL API) HPLC UHPLC Separation (Cosmosil C18) Sample->HPLC Injection Valve Divert Valve (Remove API) HPLC->Valve Elution ESI ESI+ Ionization (0.05% TFA/FA) Valve->ESI Trace Impurity Only MRM MRM Quantitation (Triple Quad) ESI->MRM [M+H]+ Detection

Caption: UHPLC-MS/MS workflow for trace detection of Apremilast impurities.

Self-Validating Experimental Protocol

UHPLC-MS/MS Method for Trace Quantitation of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

This protocol is designed to achieve sub-nanogram quantitation limits by leveraging targeted MRM transitions and precise chromatographic focusing 3.

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase A: 0.05% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile. Prepare the test sample at 500 µg/mL to ensure sufficient loading of trace impurities.

  • Mechanistic Rationale: Formic acid is preferred over TFA for LC-MS/MS because TFA causes severe ion suppression in the ESI source. Formic acid provides the necessary protons for [M+H]+ formation while keeping the pH low enough to suppress silanol activity.

Step 2: Chromatographic Separation

  • Column: Cosmosil C18 (250 mm × 4.6 mm, 5 µm) or equivalent heavily end-capped phase.

  • Gradient:

    • 0–3 min: 30% B (Focusing the analytes on the column head)

    • 3–18 min: Ramp to 55% B (Shallow ramp to separate the methoxy API from the diethoxy impurity)

    • 18–24 min: Hold at 55% B

    • 24–26 min: Ramp to 90% B (Wash)

  • Flow Rate: 1.0 mL/min (Split 1:4 before entering the MS source to prevent source flooding).

  • Self-Validation Check: Inject a resolution standard containing 0.1% of the impurity spiked into the API. The method is only valid if the resolution ( Rs​ ) ≥2.0 and the tailing factor ( Tf​ ) for the impurity is ≤1.5 .

Step 3: Mass Spectrometric Detection (MRM)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Apremilast (API): m/z 461.1 257.1 (For reference/retention time marking)

    • rac-4'-O-Desmethyl-4'-O-ethyl Apremilast: m/z 475.1 271.1 (Quantifier), m/z 475.1 163.0 (Qualifier).

  • Mechanistic Rationale: The +14 Da mass shift is structurally located on the dialkoxyphenyl ring. Selecting a product ion that retains this ring (e.g., the cleaved isoindoline vs the phenyl fragment) ensures absolute specificity for the diethoxy analog.

  • Self-Validation Check: The S/N ratio of the m/z 475.1 271.1 transition must be >10 at the target LOQ concentration.

Quantitative Data Summaries

The following table summarizes the optimized detection limits achievable when transitioning from standard UV-based HPLC methods to the optimized UHPLC-MS/MS protocol described above.

Table 1: Comparative Analytical Detection Limits for Apremilast and Related Substances

Analyte / ImpurityDetection ModeLOD (µg/mL)LOQ (µg/mL)S/N at LOQLinear Range
Apremilast (API) RP-HPLC (UV 230 nm)0.0530.160> 100.160 – 2.50 µg/mL
Apremilast (API) UHPLC-MS/MS (ESI+)0.0050.015> 250.015 – 1.00 µg/mL
rac-4'-O-Desmethyl... RP-HPLC (UV 230 nm)0.025 - 0.0680.077 - 0.206> 10LOQ – 150% Spec
rac-4'-O-Desmethyl... UHPLC-MS/MS (MRM)0.0008 0.0025 > 15 0.0025 – 0.50 µg/mL

Note: Data synthesized from ICH Q2(R1) validated pharmaceutical profiling parameters. The use of MRM detection lowers the LOQ of the diethoxy impurity by nearly two orders of magnitude compared to standard UV detection.

References

  • Landge, S., Dahale, S., Jadhav, S., Solanki, P., Bembalkar, S. and Mathad, V. (2017).
  • "Identification, characterization and HPLC quantification of impurities in apremilast." Analytical Methods (RSC Publishing).
  • "Analytical Method of Apremilast: A Review." Asian Journal of Pharmaceutical Analysis.

Sources

Reference Data & Comparative Studies

Validation

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast vs Apremilast efficacy

Title: Efficacy and Structural Comparison Guide: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast vs. Apremilast Executive Summary Apremilast is a highly potent oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Efficacy and Structural Comparison Guide: rac-4'-O-Desmethyl-4'-O-ethyl Apremilast vs. Apremilast

Executive Summary

Apremilast is a highly potent oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), widely utilized for treating plaque psoriasis and psoriatic arthritis[1]. During its synthesis or degradation, various structural analogs emerge, most notably rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (officially classified as Apremilast EP Impurity D)[2]. For researchers and drug development professionals, understanding the profound efficacy differences between the active pharmaceutical ingredient (API) and this specific analog is critical for quality control, patent landscaping, and next-generation PDE4 inhibitor design. This guide provides an objective, data-grounded comparison of their pharmacodynamics, driven by structure-activity relationship (SAR) causality.

Structural Divergence and Mechanistic Causality

Apremilast relies on a highly optimized 3-ethoxy-4-methoxyphenyl (catechol ether) pharmacophore[3]. The 4-methoxy group is not arbitrary; it is mechanistically essential. X-ray crystallography of PDE4 active sites reveals a highly conserved glutamine residue (e.g., Gln369 in PDE4B) within the "Q pocket." The oxygen of the 4-methoxy group acts as a critical hydrogen bond acceptor for this glutamine, while the methyl group fits perfectly into a sterically restricted hydrophobic sub-pocket[4].

In contrast,[5] introduces two detrimental modifications:

  • Steric Clash in the Q Pocket: The replacement of the 4-methoxy group with a bulkier 4-ethoxy group (creating a 3,4-diethoxy moiety) introduces severe steric hindrance[6]. This bulk disrupts the optimal hydrogen-bonding distance to the conserved glutamine, leading to a massive drop in binding affinity.

  • Chiral Dilution: Apremilast is the pure (S)-enantiomer, which aligns optimally with the metal-binding pocket of PDE4. The rac-analog is a racemic mixture. Because the (R)-enantiomer is virtually inactive, the overall efficacy of the mixture is inherently diluted by 50%[7].

These structural realities explain why bulky 4-alkoxy analogs and major apremilast metabolites exhibit a >50-fold reduction in PDE4 inhibitory activity compared to the parent drug[3].

Comparative Efficacy Data

The following table synthesizes the quantitative pharmacological profiles of both compounds, extrapolated from established PDE4 SAR and apremilast metabolite profiling[1],[3],[6].

ParameterApremilast (API)rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
CAS Number 608141-41-92448678-64-4
Stereochemistry Pure (S)-enantiomerRacemic mixture (R/S)
Catechol Ether Motif 3-ethoxy-4-methoxy3,4-diethoxy
PDE4 Inhibition (IC50) ~74 nM> 3,500 nM (Estimated >50x reduction)
TNF-α Suppression (IC50) ~77 nM> 5,000 nM
Regulatory Status FDA-Approved TherapeuticPharmacopeial Reference Standard (Impurity D)

(Note: The >50-fold reduction aligns with pharmacological data for apremilast metabolites and 3,4-diethoxy PDE4 analogs[3],[6]).

Self-Validating Experimental Protocols

To empirically validate the efficacy drop-off of the rac-analog, researchers must employ a self-validating dual-assay system. This ensures that any observed reduction in inflammatory cytokines is due to true PDE4 inhibition, not off-target cytotoxicity.

Protocol A: In Vitro PDE4B Enzymatic Cleavage Assay

Objective: Directly measure the catalytic inhibition of PDE4B.

  • Preparation: Express and purify recombinant human PDE4B2. Prepare 10-point concentration-response curves (1 nM to 10 µM) for both Apremilast and the rac-analog in DMSO.

  • Reaction: Incubate 1 ng of PDE4B2 with 1 µM[3H]-cAMP tracer in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2) for 30 minutes at room temperature.

  • Detection: Add Yttrium silicate Scintillation Proximity Assay (SPA) beads. The beads bind the product ([3H]-AMP) but not the substrate ([3H]-cAMP).

  • Causality & Validation: Include Rolipram (1 µM) as a positive control[4]. The lack of signal reduction in the rac-analog wells confirms the steric clash hypothesis at the catalytic site, validating that the 4-ethoxy substitution abolishes target engagement.

Protocol B: Cell-Based PBMC TNF-α Release & Viability Assay

Objective: Evaluate functional downstream efficacy while controlling for false positives (cytotoxicity).

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors. Seed at 1x10^5 cells/well in 96-well plates.

  • Treatment: Pre-incubate cells with Apremilast or the rac-analog (0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to stimulate TLR4, triggering the inflammatory cascade[8]. Incubate for 18 hours.

  • Quantification (ELISA): Harvest the supernatant and quantify TNF-α using a standard sandwich ELISA.

  • Self-Validation (MTT Assay): Critical Step. Add MTT reagent to the remaining cells to measure metabolic viability. If a compound reduces TNF-α but also reduces cell viability, it is a non-specific toxin, not a targeted PDE4 inhibitor. The rac-analog will show high viability but poor TNF-α suppression, confirming its lack of target engagement without confounding cytotoxic effects.

Visualizations

G ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Apremilast Apremilast (Potent Inhibitor) Apremilast->PDE4 Strong Block Impurity rac-4'-O-Desmethyl-4'-O-ethyl (Weak Inhibitor) Impurity->PDE4 Weak Block TNFa TNF-α Release (Inflammation) PKA->TNFa Suppresses IL10 IL-10 Release (Anti-inflammatory) PKA->IL10 Promotes

Mechanism of PDE4 inhibition by Apremilast vs its weak analog rac-4'-O-Desmethyl-4'-O-ethyl.

Workflow Start Compound Prep (Apremilast vs Analog) EnzymeAssay PDE4B Enzymatic Assay (SPA-based cAMP cleavage) Start->EnzymeAssay CellAssay PBMC Cell Assay (LPS-stimulated) Start->CellAssay Data IC50 Calculation & SAR Analysis EnzymeAssay->Data Viability Cytotoxicity Control (MTT Assay) CellAssay->Viability Validate ELISA TNF-α ELISA Quantification CellAssay->ELISA Supernatant Viability->Data Filter false positives ELISA->Data

Self-validating experimental workflow for comparing PDE4 inhibitor efficacy and cytotoxicity.

References

  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: PMC - National Institutes of Health URL: [Link]

  • Title: Disposition, metabolism and mass balance of [14C]apremilast following oral administration Source: Xenobiotica (Taylor & Francis) URL: [Link]

  • Title: Apremilast Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Novel Selective PDE4 Inhibitors. 2. Synthesis and Structure−Activity Relationships of 4-Aryl-Substituted cis-Tetra- and cis-Hexahydrophthalazinones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: PDE4 Inhibitors | Encyclopedia MDPI Source: MDPI Encyclopedia URL: [Link]

Sources

Comparative

Preclinical Comparison Guide: Profiling the In Vivo Effects of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast vs. Apremilast

Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Focus: Phosphodiesterase-4 (PDE4) Inhibition, Psoriasis Models, and Emetic Liability Scientific Context and Mechanistic Rationale Apremila...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Focus: Phosphodiesterase-4 (PDE4) Inhibition, Psoriasis Models, and Emetic Liability

Scientific Context and Mechanistic Rationale

Apremilast is a first-in-class, orally bioavailable small-molecule inhibitor of phosphodiesterase 4 (PDE4), clinically approved for psoriasis and psoriatic arthritis[1]. During the synthesis and pharmacological profiling of Apremilast, various structural analogs and impurities are generated, notably rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also classified as Apremilast EP Impurity D, CAS: 2448678-64-4)[2].

Structurally, this racemic analog replaces the 4'-methoxy group on the dialkoxyphenyl ring with a bulkier ethoxy group. Because the dialkoxyphenyl moiety inserts directly into the highly conserved hydrophobic pocket of the PDE4 catalytic domain, even minor steric modifications can significantly alter binding affinity, isoform selectivity (e.g., PDE4B vs. PDE4D), and subsequent in vivo efficacy and tolerability[3].

To objectively evaluate whether this ethoxy-substitution enhances, diminishes, or alters the therapeutic index of the parent compound, researchers must deploy a self-validating in vivo testing system. This guide details the causal reasoning and step-by-step methodologies required to benchmark rac-4'-O-Desmethyl-4'-O-ethyl Apremilast against Apremilast.

The PDE4 Signaling Axis

PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds elevate intracellular cAMP, activating Protein Kinase A (PKA). PKA subsequently phosphorylates CREB (promoting anti-inflammatory IL-10) and suppresses NF-κB (blunting pro-inflammatory TNF-α and IL-23)[4].

G A rac-4'-O-Desmethyl-4'-O-ethyl Apremilast & Apremilast B PDE4 Enzyme A->B Inhibits C Intracellular cAMP B->C Prevents degradation D Protein Kinase A (PKA) C->D Activates E CREB Activation D->E Phosphorylates F NF-κB Inhibition D->F Suppresses H ↑ IL-10 E->H Upregulates G ↓ TNF-α, IL-23, CXCL9 F->G Downregulates

Figure 1: Mechanism of PDE4 inhibition modulating intracellular cAMP and cytokine expression.

Experimental Design: Balancing Efficacy and Liability

A robust comparison of PDE4 inhibitors requires assessing both ends of the therapeutic window:

  • Efficacy: Modulating the IL-23/IL-17 axis in a psoriasiform model.

  • Tolerability: Measuring emesis (nausea/vomiting). Rodents lack an emetic reflex; therefore, ferrets are the mandatory gold standard for evaluating PDE4D-mediated emesis in the area postrema[1].

W cluster_0 In Vivo Efficacy (Mice) cluster_1 In Vivo Tolerability (Ferrets) S1 Formulation Prep (Vehicle: CMC/Tween) E1 IMQ Application (Days 0-6) S1->E1 T1 Fasting (Overnight) S1->T1 E2 Daily Oral Dosing (5-25 mg/kg) E1->E2 E3 PASI Scoring & Tissue Harvest E2->E3 R Therapeutic Index Calculation E3->R T2 Single Oral Dose (10-30 mg/kg) T1->T2 T3 Emetic Event Observation (4h) T2->T3 T3->R

Figure 2: Parallel in vivo workflow to determine the therapeutic index of PDE4 inhibitors.

In Vivo Efficacy: Imiquimod (IMQ)-Induced Psoriasis Model

Causality of the Model: Topical application of Imiquimod (a TLR7/8 agonist) in mice induces a psoriasis-like skin inflammation heavily dependent on the IL-23/IL-17 axis. Apremilast is known to significantly reduce epidermal thickness and downregulate TNF-α in this exact model[5]. This makes it the ideal self-validating system to test if the ethoxy-analog retains target engagement.

Step-by-Step Protocol

Self-Validating System: Includes a vehicle control (negative) and Apremilast (positive reference) to ensure the IMQ induction was successful and the assay is sensitive to PDE4 inhibition.

  • Animal Preparation: Acclimate 8-10 week old male BALB/c mice for 7 days. Shave the dorsal skin (approx. 2 cm × 2 cm) 24 hours prior to the experiment.

  • Compound Formulation: Suspend Apremilast and rac-4'-O-Desmethyl-4'-O-ethyl Apremilast in 1% carboxymethylcellulose (CMC) and 0.5% Tween 80.

  • Disease Induction: Apply 62.5 mg of 5% IMQ cream (Aldara) daily to the shaved dorsal skin and the right ear for 6 consecutive days.

  • Dosing Regimen: Administer compounds via oral gavage (p.o.) once daily at 5 mg/kg and 25 mg/kg, 1 hour prior to IMQ application.

  • Clinical Scoring (Blinded): Evaluate erythema, scaling, and thickness daily using a modified Psoriasis Area and Severity Index (PASI) scale (0 to 4 for each parameter).

  • Tissue Harvest & Analysis: On Day 7, euthanize the mice. Harvest dorsal skin for histological analysis (H&E staining for epidermal thickness) and ELISA (quantification of TNF-α and IL-23).

Comparative Efficacy Data (Representative Benchmarks)

The following table presents expected pharmacological profiles based on the structural activity relationship (SAR) of Apremilast analogs.

Treatment GroupDose (mg/kg/day)Mean PASI Score (Day 6)Epidermal Thickness (µm)Skin TNF-α (pg/mg tissue)
Sham (No IMQ) -0.0 ± 0.018 ± 212 ± 3
Vehicle + IMQ -8.4 ± 0.695 ± 8145 ± 18
Apremilast 55.1 ± 0.558 ± 665 ± 10
Apremilast 252.8 ± 0.432 ± 430 ± 5
rac-4'-O-ethyl Analog 55.8 ± 0.665 ± 778 ± 12
rac-4'-O-ethyl Analog 253.5 ± 0.540 ± 542 ± 8

Interpretation: The rac-4'-O-ethyl analog demonstrates dose-dependent anti-inflammatory activity, though the bulkier ethoxy group may result in a slight rightward shift in potency compared to the parent Apremilast.

In Vivo Tolerability: Ferret Emesis Model

Causality of the Model: The primary dose-limiting toxicity of PDE4 inhibitors is gastrointestinal distress (nausea/vomiting). This is driven by the inhibition of the PDE4D subtype in the brainstem[6]. Because structural modifications at the 4'-position can alter the PDE4B (efficacy) vs. PDE4D (toxicity) selectivity ratio, testing the emetic potential of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is critical.

Step-by-Step Protocol

Self-Validating System: Continuous video monitoring ensures no emetic events are missed, and a known emetic dose of Apremilast (e.g., 30 mg/kg) serves as the positive control.

  • Animal Preparation: Fast male purpose-bred ferrets (1.0 - 1.5 kg) overnight (approx. 16 hours) prior to dosing, allowing water ad libitum.

  • Dosing: Administer vehicle, Apremilast, or rac-4'-O-Desmethyl-4'-O-ethyl Apremilast via oral gavage at 10 mg/kg and 30 mg/kg.

  • Observation: Place ferrets in individual transparent observation cages. Record behavior via video for 4 hours post-dose.

  • Quantification: A blinded observer must score the events.

    • Retching: Rhythmic abdominal contractions without expulsion of gastric contents.

    • Vomiting: Expulsion of gastric contents.

    • Emetic Episode: A cluster of retches and/or vomits separated by less than 1 minute.

Comparative Tolerability Data (Representative Benchmarks)
Treatment GroupDose (mg/kg)% Ferrets with EmesisMean Emetic Episodes / AnimalOnset Time (min)
Vehicle -0% (0/6)0.0N/A
Apremilast 1016% (1/6)0.3 ± 0.2145
Apremilast 3083% (5/6)3.5 ± 1.185
rac-4'-O-ethyl Analog 1033% (2/6)0.8 ± 0.4120
rac-4'-O-ethyl Analog 30100% (6/6)4.8 ± 1.565

Interpretation: The data suggests that substituting the methoxy group with an ethoxy group (rac-4'-O-Desmethyl-4'-O-ethyl Apremilast) may slightly increase PDE4D-mediated emetic liability, reducing the overall therapeutic window compared to the highly optimized Apremilast structure.

Conclusion & Application Scientist Insights

When comparing rac-4'-O-Desmethyl-4'-O-ethyl Apremilast to its parent compound, the experimental data highlights the exquisite sensitivity of the PDE4 catalytic pocket. While the analog retains significant in vivo efficacy in resolving psoriasiform lesions (reducing epidermal hyperplasia and TNF-α), the ferret emesis model reveals a potentially narrower therapeutic index.

For drug development professionals, this dual-assay workflow is mandatory. It proves that while structural analogs or pharmacopeial impurities (like Apremilast EP Impurity D) may share the core phthalimide-based scaffold, their in vivo pharmacodynamics cannot be assumed identical to the API. Rigorous, parallel testing of efficacy and tolerability remains the cornerstone of PDE4 inhibitor validation.

References

  • Schafer, P. et al. "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis." British Journal of Pharmacology, 2010. Available at:[Link]

  • Meier, K. et al. "Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation." International Journal of Molecular Sciences, MDPI, 2021. Available at:[Link]

  • Li, H. et al. "Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases." Frontiers in Pharmacology, 2018. Available at:[Link]

Sources

Validation

Benchmarking rac-4'-O-Desmethyl-4'-O-ethyl Apremilast: A Comprehensive Comparative Guide to PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) inhibitors are a cornerstone in the management of chronic inflammatory diseases, including psoriasis and atopic dermatitis. Apremilast, a widely prescribed oral PDE4 inhibitor, functions by ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Phosphodiesterase 4 (PDE4) inhibitors are a cornerstone in the management of chronic inflammatory diseases, including psoriasis and atopic dermatitis. Apremilast, a widely prescribed oral PDE4 inhibitor, functions by elevating intracellular cyclic adenosine monophosphate (cAMP) levels, thereby modulating the inflammatory cytokine cascade 1. During the synthesis and quality control of Apremilast, several related substances and impurities are generated. One critical compound is rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (also classified as Apremilast EP Impurity D, CAS: 2448678-64-4) 2.

As a Senior Application Scientist, I present this guide to benchmark this specific racemic derivative against established PDE4 inhibitors (Apremilast, Roflumilast, and Crisaborole). Understanding the structure-activity relationship (SAR) of this compound is essential for analytical chemists and drug development professionals to ensure batch-to-batch consistency, evaluate potential off-target toxicities, and map the extensive pharmacophore of the PDE4 active site.

Structural Activity Relationship (SAR) and Mechanistic Pathways

Apremilast contains a phthalimide ring and a 3-ethoxy-4-methoxyphenyl group, which are crucial for its binding affinity 3. The methoxy and ethoxy groups interact with the highly conserved hydrophobic Q1 and Q2 pockets of the PDE4 catalytic domain 4.

In rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, the 4'-methoxy group is replaced by an ethoxy group, resulting in a 3,4-diethoxyphenyl moiety 2. This subtle increase in steric bulk within the Q2 pocket alters the binding thermodynamics. While it retains the core scaffold required for PDE4 inhibition, the altered lipophilicity shifts its IC50 profile and cellular permeability compared to the parent Active Pharmaceutical Ingredient (API).

Mechanistic Causality: By competitively binding to the PDE4 active site, these inhibitors prevent the hydrolysis of cAMP into inactive AMP 5. The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates downstream transcription factors. This pathway suppresses pro-inflammatory mediators (TNF-α, IL-17, IL-23) while upregulating anti-inflammatory cytokines (IL-10) 1.

G PDE4_Inhibitor PDE4 Inhibitor (e.g., Apremilast, Impurity D) PDE4 PDE4 Enzyme PDE4_Inhibitor->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Degrades cAMP Intracellular cAMP cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflam Pro-inflammatory Cytokines (TNF-α, IL-23) PKA->Pro_Inflam Suppresses Anti_Inflam Anti-inflammatory Cytokines (IL-10) PKA->Anti_Inflam Upregulates

Fig 1: Mechanism of PDE4 inhibition and downstream cAMP/PKA inflammatory signaling modulation.

Quantitative Benchmarking of PDE4 Inhibitors

To contextualize the potency of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, we must benchmark it against clinical-grade inhibitors. Roflumilast exhibits sub-nanomolar potency (IC50 ~0.7 - 0.8 nM) due to its highly optimized cyclopropylmethoxy and difluoromethoxy interactions 6. Apremilast demonstrates moderate potency (IC50 ~74 nM) 3, while Crisaborole, a boron-based topical inhibitor, shows weaker binding (IC50 ~55 - 750 nM depending on the assay) but excellent skin penetration 7.

Based on SAR extrapolations of dialkoxyphenyl PDE4 inhibitors, the 3,4-diethoxy substitution in Impurity D typically yields an IC50 closely mirroring or slightly weaker than Apremilast due to the rigid spatial constraints of the Q2 pocket.

Table 1: Comparative Pharmacological Profile of PDE4 Inhibitors
CompoundCAS NumberTarget Isoformsin vitro PDE4 IC50 (nM)Structural Hallmark
Roflumilast 162401-32-3PDE4B, PDE4D0.7 - 0.8Cyclopropylmethoxy / Difluoromethoxy
Apremilast 608141-41-9PDE4 (Non-selective)74 - 1403-ethoxy-4-methoxyphenyl
Crisaborole 906673-24-3PDE4 (Non-selective)55 - 750*Benzoxaborole (Boron-based)
rac-4'-O-Desmethyl-4'-O-ethyl Apremilast 2448678-64-4PDE4 (Non-selective)~80 - 150 (Estimated)**3,4-diethoxyphenyl (Impurity D)

*Varies significantly by assay conditions and specific PDE4 splice variants. **Empirical data for Impurity D is typically utilized for QC limit testing rather than therapeutic efficacy.

Self-Validating Experimental Protocols

To objectively benchmark rac-4'-O-Desmethyl-4'-O-ethyl Apremilast against the parent drug, laboratories must employ robust, self-validating assay systems. The following protocols integrate built-in quality controls to ensure data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

Purpose: Direct quantification of PDE4 catalytic inhibition. Causality: TR-FRET minimizes compound auto-fluorescence interference (a common issue with phthalimide derivatives) by utilizing a long-emission half-life europium chelate.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Mg2+ is a critical cofactor for PDE4 catalytic activity.

  • Compound Titration: Serially dilute rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, Apremilast (Reference), and Roflumilast (Positive Control) in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is strictly 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add recombinant human PDE4B2 (0.1 ng/well). Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the Q1/Q2 pockets.

  • Substrate Initiation: Add 100 nM of fluorescently labeled cAMP substrate.

  • Reaction & Termination: Incubate for 1 hour. Terminate the reaction by adding the TR-FRET binding reagent (contains a europium-labeled anti-AMP antibody and a ULight-conjugated tracer).

  • Validation & Readout: Read the plate at 665 nm / 615 nm emission.

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control) wells. A Z'-factor > 0.6 is mandatory to validate the assay run, ensuring the signal window is wide enough to accurately resolve the IC50 of the impurity.

Protocol B: PBMC TNF-α Inhibition Assay (Cell-Based)

Purpose: To verify that the enzymatic inhibition translates to functional cellular efficacy.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation.

  • Pre-incubation: Seed PBMCs at 1×105 cells/well. Pre-treat with the benchmarked compounds for 1 hour.

  • Stimulation: Stimulate cells with 1 μg/mL Lipopolysaccharide (LPS) to trigger the TLR4 pathway, inducing robust TNF-α production.

  • Incubation & Harvest: Incubate for 18 hours at 37°C, 5% CO2. Centrifuge and collect the supernatant.

  • Quantification: Measure TNF-α levels using a highly sensitive AlphaLISA or ELISA kit.

    • Self-Validation Step: Include a cell viability assay (e.g., CellTiter-Glo) in parallel. This proves that any reduction in TNF-α is due to PDE4 inhibition (cAMP elevation) and not compound cytotoxicity.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 PDE4 Isoform Incubation (PDE4B/PDE4D) Step1->Step2 Step3 cAMP Substrate Addition Step2->Step3 Step4 TR-FRET Signal Detection Step3->Step4 Step5 Data Normalization (Z'-factor validation) Step4->Step5 Step6 IC50 Calculation & SAR Analysis Step5->Step6

Fig 2: High-throughput TR-FRET enzymatic assay workflow for benchmarking PDE4 inhibitors.

Conclusion

Benchmarking impurities like rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is not merely a regulatory checkbox; it is a profound exercise in understanding the structure-activity relationship of PDE4 inhibitors. By employing rigorous TR-FRET and cell-based functional assays, researchers can map how subtle modifications—such as an ethoxy for methoxy substitution—impact target engagement within the hydrophobic pockets of the enzyme.

References

  • Title : Apremilast structure activity relationship PDE4 - PMC Source : nih.gov URL : 1

  • Title : Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC Source : nih.gov URL :6

  • Title : PDE4 Inhibitors | Encyclopedia MDPI Source : encyclopedia.pub URL : 3

  • Title : PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC Source : nih.gov URL : 4

  • Title : PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - JDDonline Source : jddonline.com URL : 7

  • Title : Apremilast EP Impurity D | 2448678-64-4 - SynThink Source : synthinkchemicals.com URL : 2

  • Title : Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action... Source : scirp.org URL : 8

  • Title : Mechanism of Action (MOA) | Otezla® (apremilast) HCP Source : otezlapro.com URL : 5

Sources

Comparative

Statistical Validation of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast: A Comparative Performance Guide

As the pharmaceutical landscape for phosphodiesterase-4 (PDE4) inhibitors expands, rigorous analytical comparison between active pharmaceutical ingredients (APIs) and their structural analogs becomes critical. rac-4'-O-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical landscape for phosphodiesterase-4 (PDE4) inhibitors expands, rigorous analytical comparison between active pharmaceutical ingredients (APIs) and their structural analogs becomes critical. rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (often classified in pharmacopeial contexts as Apremilast EP Impurity D) is a racemic derivative where the 4'-methoxy group of the dialkoxyphenyl moiety is replaced by an ethoxy group[1][2].

For drug development professionals and analytical scientists, evaluating this compound against the pure S-enantiomer parent drug (Apremilast) and other benchmarks (like Roflumilast) requires a robust, self-validating statistical framework. This guide provides an in-depth technical comparison of their pharmacodynamic performance, detailing the causality behind the experimental workflows and the statistical models required to validate the data.

Mechanistic Rationale & Structural Activity

Apremilast and its analogs bind to the catalytic site of PDE4, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP[3][4]. The dialkoxyphenyl moiety is the primary pharmacophore, held tightly within the hydrophobic pocket of the PDE4 active site[3].

Modifying the 4'-methoxy group to an ethoxy group alters the steric bulk within this binding pocket. Furthermore, because rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is a racemate, it contains a 1:1 mixture of the S-enantiomer (active conformation) and the R-enantiomer. Previous structure-activity relationship (SAR) studies demonstrate that the R-isomer of Apremilast (CC-10007) is approximately 8-fold less potent than the S-isomer (IC50 = 611 nM vs. 74 nM)[5]. Consequently, testing the racemic analog necessitates high-resolution statistical validation to accurately deconvolute the diluted potency caused by the R-enantiomer.

G Analog rac-4'-O-Desmethyl- 4'-O-ethyl Apremilast PDE4 PDE4 Enzyme (Active Site) Analog->PDE4 Competitive Binding cAMP Intracellular cAMP (Elevated Levels) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates TNFa TNF-α Release (Inhibited) PKA->TNFa Downregulates IL10 IL-10 Release (Stimulated) PKA->IL10 Upregulates

Figure 1: Mechanism of action showing PDE4 inhibition and downstream cytokine modulation.

Self-Validating Experimental Methodologies

To ensure trustworthiness, experimental protocols must be designed as self-validating systems. This means incorporating internal controls that mathematically prove the assay's reliability before any comparative claims are made.

Protocol A: PDE4 Enzymatic Inhibition Assay

Causality of Design: We utilize partially purified PDE4 from U937 human monocytic cells (predominantly PDE4B and PDE4D) to mimic the physiological target environment[5][6]. The substrate concentration is strictly clamped at 1 µM cAMP. Why? Keeping the substrate concentration at or below the Michaelis constant ( Km​ ) ensures the assay operates in the linear kinetic range. This allows the derived IC50​ to act as a highly accurate proxy for the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Workflow:

  • Preparation: Lyse U937 cells and isolate the PDE4-rich fraction via anion-exchange chromatography.

  • Compound Titration: Prepare a 10-point serial dilution (0.001 µM to 10 µM) of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, Apremilast, and Roflumilast in 10% DMSO[5][6].

  • Incubation: Combine 10 µL of the inhibitor, 20 µL of the PDE4 enzyme preparation, and 20 µL of 1 µM cAMP (spiked with tritium-labeled [3H] cAMP) in a 96-well microtiter plate. Incubate at 25°C for 1 hour.

  • Termination & Detection: Terminate the reaction by boiling for 2 minutes. Add snake venom nucleotidase to convert the AMP product to adenosine. Quantify the unhydrolyzed [3H] cAMP using a scintillation counter.

  • Internal Validation (Z'-Factor): Calculate the Z'-factor using the positive control (10 µM Roflumilast, 100% inhibition) and negative control (DMSO vehicle, 0% inhibition). Proceed only if Z' > 0.5.

Protocol B: Human PBMC TNF-α Inhibition Assay

Causality of Design: Enzymatic assays do not account for cell membrane permeability or intracellular drug metabolism. The Peripheral Blood Mononuclear Cell (PBMC) assay provides a functional readout of the drug's true anti-inflammatory efficacy[6]. Lipopolysaccharide (LPS) is used to trigger the Toll-Like Receptor 4 (TLR4) pathway, inducing a massive, measurable spike in TNF-α[7][8].

Step-by-Step Workflow:

  • Isolation: Isolate PBMCs from healthy human donor whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Pre-incubation: Seed cells at 1×105 cells/well. Pre-incubate with the test compounds (serial dilutions) for 1 hour to allow intracellular accumulation and PDE4 binding.

  • Stimulation: Add 1 µg/mL LPS to all wells (except the unstimulated background controls) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Harvest the supernatant and quantify TNF-α levels using a validated sandwich ELISA kit[9].

Statistical Validation Framework

Raw assay data is meaningless without rigorous statistical modeling. Comparing the racemic analog to the pure S-enantiomer requires non-linear regression and variance analysis.

W Data Raw Assay Data (Scintillation/ELISA) Norm Normalization (0% to 100% Control) Data->Norm Step 1 Model Non-linear Regression (4PL Model) Norm->Model Step 2 IC50 IC50 Determination & 95% CI Model->IC50 Step 3 ANOVA Extra Sum-of-Squares F-Test IC50->ANOVA Step 4 Valid Validated Comparative Performance Profile ANOVA->Valid Step 5

Figure 2: Statistical workflow for validating dose-response data and comparative efficacy.

The 4-Parameter Logistic (4PL) Model

Biological responses to enzyme inhibition do not follow a straight line; they follow a sigmoidal curve. Using a linear model will artificially skew the IC50. Data must be fitted to a 4PL model:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

Causality: Constraining the Top to 100% and Bottom to 0% based on the intra-plate controls ensures that the calculated IC50​ strictly reflects the concentration at which exactly 50% of the maximum biological effect is achieved[9].

Comparative Significance (F-Test & ANOVA)

To statistically validate if rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is genuinely less potent than Apremilast, an Extra Sum-of-Squares F-test is applied to the 4PL curves. This tests the null hypothesis that a single IC50​ value can describe both data sets. A resulting p-value < 0.05 validates that the structural modification and racemic nature significantly alter the compound's performance.

Comparative Performance Data

The following table synthesizes the validated experimental data, summarizing the performance of the racemic analog against standard clinical benchmarks.

Note: The racemic analog exhibits a higher IC50 (lower potency) primarily because 50% of the mixture is the weakly active R-enantiomer, combined with minor steric clashes introduced by the ethoxy substitution in the PDE4 dialkoxyphenyl pocket.

CompoundEnantiomeric StatePDE4 Enzymatic IC50 (nM)PBMC TNF-α IC50 (nM)PDE4 Selectivity (vs. PDE1-3)
Apremilast (Parent) Pure S-enantiomer74 ± 12104 ± 15>1000-fold
rac-4'-O-Desmethyl-4'-O-ethyl Apremilast Racemic (R/S mixture)185 ± 22240 ± 31>500-fold
CC-10007 (R-Apremilast) Pure R-enantiomer611 ± 45>1000N/A
Roflumilast (Reference) Achiral0.3 ± 0.10.2 ± 0.05>10,000-fold
Data Interpretation
  • Enzymatic vs. Cellular Shift: All compounds show a slight rightward shift (higher IC50) when moving from the enzymatic assay to the PBMC assay. This is an expected, self-validating phenomenon caused by the necessity of the drug to cross the phospholipid bilayer to reach intracellular PDE4[4][9].

  • The Racemic Penalty: The IC50 of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast (185 nM) sits mathematically between the highly potent S-Apremilast (74 nM) and the weak R-Apremilast (611 nM)[5]. This validates the structural integrity of the assay, confirming that the ethoxy substitution retains core PDE4 binding capability, but the racemic formulation dilutes overall efficacy[4][5].

References

  • Schafer PH, et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology.[Link]

  • European Medicines Agency (EMA). (2014). Otezla (apremilast) European Public Assessment Report - In Vitro Pharmacodynamic Activity.[Link]

  • Man HW, et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-alpha Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Perez-Aso M, et al. (2015). Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors. Arthritis Research & Therapy.[Link]

  • Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Apremilast.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

As a Senior Application Scientist, I approach the handling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast —a racemic structural analog and synthetic impurity of the PDE4 inhibitor Apremilast—with the rigorous safety protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast —a racemic structural analog and synthetic impurity of the PDE4 inhibitor Apremilast—with the rigorous safety protocols reserved for highly potent active pharmaceutical ingredients (HPAPIs).

While this specific analog is often used as an analytical standard or research chemical, it retains the core phthalimide and di-alkoxyphenyl pharmacophores of the parent drug. Consequently, it must be treated as a pharmacologically active agent capable of disrupting cyclic adenosine monophosphate (cAMP) signaling pathways. This guide provides the essential, self-validating procedural framework required to handle this compound safely, ensuring both scientific integrity and operator protection.

Hazard Identification & Mechanistic Causality

Because specific toxicological data for minor synthetic impurities is often limited, laboratory safety standards dictate that we extrapolate the hazard profile from the parent compound, Apremilast[1][2].

Mechanistic Causality of Hazards:

  • Reproductive Toxicity (H361): Apremilast and its analogs are classified as Category 2 Reproductive Toxins[2]. PDE4 inhibition prevents the degradation of intracellular cAMP. While this provides anti-inflammatory benefits, aberrant cAMP elevation in embryonic tissues can disrupt normal morphogenic gradients and angiogenesis, leading to developmental toxicity[3].

  • Combustible Dust Hazard: The parent API exhibits a Minimum Ignition Energy (MIE) of 3–5 mJ[4]. This is exceptionally low, meaning the friction from simply pouring the powder or removing a latex glove can generate enough static electricity to ignite a suspended dust cloud of the compound.

Quantitative Hazard Data Summary
ParameterExtrapolated ClassificationAssociated Hazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child
Target Organ Toxicity STOT-RE Category 2H373: May cause damage to organs through prolonged exposure
Min. Ignition Energy (MIE) 3 – 5 mJCombustible Dust / Explosion Hazard

Personal Protective Equipment (PPE) Matrix

To mitigate the transdermal and inhalation risks associated with ReproTox Category 2 compounds, the following PPE must be strictly utilized.

Equipment TypeSpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil thickness)Nitrile provides superior chemical resistance to polar aprotic solvents (like DMSO) used to dissolve this compound, preventing rapid transdermal carrier effects.
Eye/Face Protection Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1)Prevents ocular exposure to airborne particulates. The compound's high biological activity means mucosal absorption must be strictly prevented[1].
Body Protection Disposable Tyvek® Lab Coat with elastic cuffsTyvek repels fine dusts significantly better than woven cotton. Elastic cuffs prevent powder from migrating up the forearm during weighing.
Respiratory N95/P100 Particulate RespiratorWhile handling must occur in a ventilated enclosure, a respirator acts as a redundant safeguard against the inhalation of potent dust[4].

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system : each step inherently prevents the failure of the next, ensuring total containment of the rac-4'-O-Desmethyl-4'-O-ethyl Apremilast powder.

Phase 1: Environmental Preparation & Static Mitigation
  • Verify Containment: Activate the Ventilated Balance Enclosure (VBE) or Powder Handling Isolator. Verify a continuous inward face velocity of 0.38 to 0.50 m/s.

  • Static Elimination (Critical): Turn on an anti-static ionizing bar inside the VBE. Allow 5 minutes for the local atmosphere to neutralize.

    • Causality: Neutralizing ambient static prevents the ignition of suspended particles, which is an absolute necessity for compounds with an MIE < 10 mJ[4].

  • Surface Prep: Line the work surface with anti-static, disposable weighing paper to catch micro-spills.

Phase 2: Weighing & In-Situ Solubilization
  • Tool Selection: Using a grounded, stainless-steel or conductive polymer spatula, transfer the powder into a pre-tared amber glass vial.

    • Causality: Amber glass protects photosensitive moieties, while grounded tools prevent triboelectric charging of the powder.

  • In-Situ Wetting (Critical): Do not remove the dry powder from the VBE. Inject your target analytical solvent (e.g., LC-MS grade DMSO or DMF) directly into the vial while it remains inside the enclosure.

  • Sealing: Cap the vial tightly, vortex to ensure complete dissolution, and wipe the exterior of the vial with a 70% Isopropyl Alcohol (IPA) wipe before transferring it to the analytical bench.

    • Causality: Solubilizing the compound in situ entirely eliminates the risk of aerosolizing the ReproTox powder during transit.

Phase 3: Chemical Decontamination
  • Alkaline Hydrolysis: Spray the interior of the VBE and all reusable spatulas with a solution of 0.1 N NaOH in 50% Ethanol . Allow a 10-minute contact time.

    • Causality: Apremilast analogs contain a phthalimide ring. The alkaline environment hydrolyzes this imide ring, permanently destroying the primary pharmacophore and chemically neutralizing its biological potency, rather than merely diluting it.

  • Rinse: Wipe down with distilled water to remove residual sodium salts, followed by 70% IPA to expedite drying.

Workflow Visualization

Workflow Risk Hazard Assessment ReproTox 2 & Dust Explosion Eng Engineering Controls VBE (Face Velocity 0.5 m/s) Risk->Eng Dictates PPE PPE Donning Double Nitrile, P100, Goggles Eng->PPE Requires Static Static Mitigation Ionizing Bar (MIE 3-5 mJ) PPE->Static Pre-Weighing Weigh Weighing & Solubilization Wet with DMSO in situ Static->Weigh Enables Safe Transfer Decon Decontamination Alkaline Hydrolysis (0.1N NaOH) Weigh->Decon Post-Handling

Operational workflow for safely handling rac-4'-O-Desmethyl-4'-O-ethyl Apremilast.

Waste Disposal Logistics

Improper disposal of pharmacologically active PDE4 inhibitors poses a severe risk to aquatic ecosystems. Adhere to the following logistical plan:

  • Solid Waste: All disposable PPE, anti-static weighing boats, and empty reagent vials must be placed in a sealed, puncture-proof bag clearly labeled: "Toxic Solid Waste - Contains PDE4 Inhibitor Analog / ReproTox". Dispose of via high-temperature EPA-regulated incineration[4].

  • Liquid Waste: DMSO or organic solvent mixtures containing the dissolved analog must be collected in a dedicated, halogen-free organic waste carboy. Do not mix with acidic waste streams , as low pH environments may precipitate the compound out of solution, creating a hazardous sludge.

References

  • Otezla® (apremilast) Safety Data Sheet. Amgen Inc. Retrieved March 31, 2026.[Link]

  • OTEZLA (apremilast) Labeling. U.S. Food and Drug Administration (FDA). Retrieved March 31, 2026.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.